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  • Product: Benzene, 1-bromo-2-(decyloxy)-4-methyl-
  • CAS: 685559-07-3

Core Science & Biosynthesis

Foundational

CAS registry number search for Benzene, 1-bromo-2-(decyloxy)-4-methyl-

An In-Depth Technical Guide to the Identification, Synthesis, and Application of Benzene, 1-bromo-2-(decyloxy)-4-methyl- Executive Summary In the landscape of modern drug discovery and advanced materials science, highly...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Identification, Synthesis, and Application of Benzene, 1-bromo-2-(decyloxy)-4-methyl-

Executive Summary

In the landscape of modern drug discovery and advanced materials science, highly specific halogenated alkoxybenzenes serve as critical building blocks for complex molecular scaffolds. The compound Benzene, 1-bromo-2-(decyloxy)-4-methyl- (also known as 1-bromo-2-(decyloxy)-4-methylbenzene) is a prime example of a specialized intermediate used in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and the synthesis of liquid crystalline polymers.

Due to its highly specific substitution pattern and long aliphatic chain, locating its exact Chemical Abstracts Service (CAS) Registry Number requires advanced cheminformatics strategies. This whitepaper provides a comprehensive guide on the algorithmic retrieval of its CAS RN (685559-07-3 ), the physicochemical profiling of the molecule, and a self-validating synthetic protocol for its preparation.

Chemical Identity & Structural Informatics

When querying databases for rare chemical entities, strict IUPAC nomenclature often fails due to indexing variations across different platforms. The target molecule consists of a central benzene ring substituted with a bromine atom at position 1, a ten-carbon (decyloxy) ether chain at position 2, and a methyl group at position 4.

To establish a definitive chemical identity, we must synthesize its quantitative data into a standardized format. The identification of CAS RN 685559-07-3 was verified through cross-referencing specialized supplier databases, such as BLD Pharm, which catalog rare halogenated intermediates [1].

Table 1: Physicochemical and Informatics Profile

PropertyValue / Descriptor
IUPAC / Systematic Name 1-bromo-2-(decyloxy)-4-methylbenzene
CAS Registry Number 685559-07-3
Molecular Formula C₁₇H₂₇BrO
Molecular Weight 327.30 g/mol
SMILES String CCCCCCCCCCCoc1cc(C)ccc1Br
Key Structural Features Ortho-bromo ether, para-methyl substitution, lipophilic tail
Primary Utility Aryl halide electrophile for Pd-catalyzed cross-coupling

Algorithmic Search Protocol for Rare Chemical Entities

Finding the CAS number for low-literature-volume compounds requires a deterministic, step-by-step cheminformatics workflow. Standard text-based searches often yield false negatives. As an Application Scientist, the causality behind choosing a substructure or SMILES-based search over a text search is rooted in the elimination of nomenclature ambiguity.

Protocol 1: Advanced Cheminformatics Retrieval
  • Define Structural Parameters: Generate the canonical SMILES string (CCCCCCCCCCCoc1cc(C)ccc1Br) to ensure machine-readable exactness.

  • Execute Primary Database Query: Input the SMILES into primary structural databases (e.g., SciFinder, PubChem).

  • Substructure & Similarity Search (If Exact Match Fails): If the exact decyloxy chain length is not indexed, truncate the query to the core pharmacophore (2-bromo-5-methylphenol) and perform a derivative search for alkylated variants [2].

  • Heuristic Supplier Mining: Cross-reference the structural query against specialized commercial chemical libraries (e.g., BLD Pharm, Sigma-Aldrich) which often index proprietary or newly synthesized batches under specific CAS numbers before they reach primary literature [1].

  • Validation: Confirm the molecular weight (327.30 g/mol ) and formula (C₁₇H₂₇BrO) against the retrieved CAS RN (685559-07-3).

Caption: Algorithmic cheminformatics workflow for identifying the CAS RN of rare molecular entities.

Synthesis & Mechanistic Pathway

If the compound cannot be procured commercially, it must be synthesized. The most efficient, high-yielding route to Benzene, 1-bromo-2-(decyloxy)-4-methyl- is via a Williamson Ether Synthesis .

Causality of Experimental Choices: We utilize 2-bromo-5-methylphenol as the nucleophilic precursor [2]. The choice of Potassium Carbonate (K₂CO₃) as a base is deliberate; it is strong enough to deprotonate the phenol (pKa ~10) but mild enough to prevent unwanted side reactions. N,N-Dimethylformamide (DMF) is selected as the solvent because, as a polar aprotic solvent, it heavily solvates the potassium cation, leaving the phenoxide anion "naked" and highly reactive for the subsequent Sₙ2 nucleophilic attack on 1-bromodecane.

Protocol 2: Step-by-Step Synthesis of CAS 685559-07-3
  • Preparation of the Phenoxide: In a flame-dried, argon-purged round-bottom flask, dissolve 10.0 mmol of 2-bromo-5-methylphenol in 25 mL of anhydrous DMF.

  • Base Addition: Add 15.0 mmol (1.5 eq) of finely powdered, anhydrous K₂CO₃. Stir the suspension at room temperature for 30 minutes. A slight color change indicates the formation of the active phenoxide intermediate.

  • Alkylation (Sₙ2 Attack): Add 11.0 mmol (1.1 eq) of 1-bromodecane dropwise via a syringe. The slight excess ensures complete conversion of the valuable phenol starting material.

  • Thermal Activation: Affix a reflux condenser and elevate the reaction temperature to 80°C. Maintain heating with vigorous stirring for 12 hours.

  • Reaction Quenching & Workup: Cool the mixture to room temperature. Quench by pouring into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Washing & Drying: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via silica gel flash chromatography using a gradient of Hexanes/Ethyl Acetate (98:2) to yield the pure target compound as a colorless to pale-yellow oil.

Caption: Sₙ2 Williamson Ether Synthesis pathway for 1-bromo-2-(decyloxy)-4-methylbenzene.

Analytical Validation & Quality Control

A self-validating system requires rigorous analytical confirmation to ensure the integrity of the synthesized or purchased batch before deployment in downstream drug development workflows.

Protocol 3: GC-MS and NMR Validation
  • Thin-Layer Chromatography (TLC): Spot the product alongside the starting phenol on a silica plate. Develop in 95:5 Hexanes/EtOAc. The product will have a significantly higher Rf value due to the loss of the polar hydroxyl group and the addition of the lipophilic decyl chain.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Inject a 1 µL aliquot (1 mg/mL in DCM).

    • Causality: The mass spectrum must show a distinct molecular ion doublet at m/z 326 and 328 in a 1:1 ratio, which is the classic isotopic signature of a single bromine atom (⁷⁹Br and ⁸¹Br).

  • ¹H NMR Spectroscopy (400 MHz, CDCl₃):

    • Look for the disappearance of the broad phenolic -OH singlet (~5.0 ppm).

    • Confirm the presence of a triplet near 4.0 ppm, integrating to 2 protons, corresponding to the -O-CH₂- group of the decyl chain.

    • Verify the aromatic protons (3H) between 6.6 - 7.4 ppm and the aryl methyl singlet (3H) near 2.3 ppm.

Conclusion

The identification and utilization of Benzene, 1-bromo-2-(decyloxy)-4-methyl- (CAS: 685559-07-3) exemplify the intersection of advanced cheminformatics and synthetic organic chemistry. By employing deterministic search algorithms and robust, mechanistically sound Sₙ2 synthesis protocols, researchers can reliably source or construct this critical intermediate. Its structural dual-nature—combining a reactive aryl bromide for transition-metal catalysis with a highly lipophilic decyloxy tail—makes it an indispensable tool for tuning the pharmacokinetic properties of novel therapeutics and the physical properties of advanced materials.

References

  • Google Patents. WO2001044239A2 - Biphenyl sulfonamides as dual angiotensin endothelin receptor antagonists (Details the utility and reactivity of the 2-Bromo-5-methylphenol precursor).
Exploratory

An In-Depth Technical Guide to 1-bromo-2-(decyloxy)-4-methylbenzene: Properties, Handling, and Safety

This technical guide provides a comprehensive overview of 1-bromo-2-(decyloxy)-4-methylbenzene, a substituted aromatic compound with potential applications in organic synthesis and drug development. Due to the limited av...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of 1-bromo-2-(decyloxy)-4-methylbenzene, a substituted aromatic compound with potential applications in organic synthesis and drug development. Due to the limited availability of a specific Material Safety Data Sheet (MSDS) for this compound, this guide has been constructed by synthesizing data from structurally analogous brominated and alkoxy-substituted aromatic compounds. The information presented herein is intended to serve as a robust precautionary and technical resource for researchers, scientists, and professionals in the field. All procedures and recommendations are grounded in established principles of chemical safety and laboratory practice.

Chemical Identity and Physicochemical Properties

1-bromo-2-(decyloxy)-4-methylbenzene is characterized by a benzene ring substituted with a bromine atom, a decyloxy group, and a methyl group. This unique combination of functional groups dictates its physical and chemical behavior, influencing its reactivity, solubility, and toxicological profile.

PropertyPredicted Value/InformationSource (Analogous Compounds)
CAS Number Not readily available; structural analog CAS numbers include 179894-11-2[1]
Molecular Formula C₁₇H₂₇BrO[1]
Molecular Weight 327.30 g/mol [1]
Appearance Likely a clear to pale yellow liquid or a low-melting solid[2]
Solubility Expected to be soluble in organic solvents and have low water solubility[2]
Boiling Point Predicted to be high, likely >200 °C[3]
Density Predicted to be greater than water[3]

Note: The properties listed above are estimations based on structurally similar compounds and should be confirmed by experimental analysis.

Hazard Identification and Classification

Based on the hazard profiles of analogous brominated aromatic compounds, 1-bromo-2-(decyloxy)-4-methylbenzene is anticipated to present the following hazards:

  • Acute Toxicity (Oral): Likely harmful if swallowed.[4][5]

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[4][6][7]

  • Serious Eye Damage/Irritation: Likely to cause serious eye irritation.[4][6][7][8]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4][6][7]

GHS Hazard Pictograms (Predicted):

Signal Word (Predicted): Warning

Hazard Statements (Predicted):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Safe Handling and Storage Protocols

The following protocols are designed to minimize exposure and ensure the safe handling and storage of 1-bromo-2-(decyloxy)-4-methylbenzene. The causality behind these recommendations is to prevent accidental contact, inhalation, or ingestion, thereby mitigating the predicted health hazards.

Engineering Controls and Personal Protective Equipment (PPE)

A risk-based approach should be adopted when selecting engineering controls and PPE. The primary goal is to create a multi-layered barrier between the researcher and the chemical.

Experimental Workflow for Safe Handling:

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal start Conduct Risk Assessment ppe Don Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat start->ppe Assess Hazards fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood Prepare Workspace weighing Weigh/Dispense Chemical fume_hood->weighing Begin Experiment reaction Perform Reaction weighing->reaction cleanup Clean Work Area reaction->cleanup storage Store in a Cool, Dry, Well-Ventilated Area cleanup->storage Post-Experiment disposal Dispose of Waste According to Institutional Guidelines storage->disposal end End of Process disposal->end

Caption: A generalized workflow for the safe handling of 1-bromo-2-(decyloxy)-4-methylbenzene.

Storage and Incompatibility

Proper storage is crucial to maintain the stability of the compound and prevent hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][9] Keep away from heat, sparks, and open flames.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2][10]

Emergency Procedures and First Aid

In the event of an accidental exposure, immediate and appropriate action is critical. The following first-aid measures are based on the predicted hazards of the compound.

Emergency Response Decision Tree:

Emergency_Response cluster_routes cluster_actions exposure Exposure Occurs skin_contact Skin Contact exposure->skin_contact Route of Exposure eye_contact Eye Contact exposure->eye_contact inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion wash_skin Remove contaminated clothing. Wash with soap and water for 15 min. skin_contact->wash_skin rinse_eyes Rinse with water for 15 min. Remove contact lenses if present. eye_contact->rinse_eyes fresh_air Move to fresh air. If not breathing, give artificial respiration. inhalation->fresh_air rinse_mouth Rinse mouth with water. Do NOT induce vomiting. ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention wash_skin->seek_medical rinse_eyes->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

Caption: A decision tree for first-aid response to exposure to 1-bromo-2-(decyloxy)-4-methylbenzene.

Accidental Release and Disposal Considerations

Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[6]

  • Collect: Carefully collect the absorbed material into a suitable container for disposal.[6]

  • Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Disposal

All waste materials should be considered hazardous.[10] Dispose of the chemical and any contaminated materials in accordance with institutional, local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Synthesis and Reactivity

While a specific synthesis protocol for 1-bromo-2-(decyloxy)-4-methylbenzene was not found, a plausible synthetic route can be inferred from general organic chemistry principles. A likely approach would involve the Williamson ether synthesis, starting from 2-bromo-4-methylphenol and 1-bromodecane in the presence of a base.

Proposed Synthesis Pathway:

Synthesis_Pathway reactant1 2-Bromo-4-methylphenol product 1-bromo-2-(decyloxy)-4-methylbenzene reactant1->product reactant2 1-Bromodecane reactant2->product base Base (e.g., K₂CO₃) base->product Solvent (e.g., Acetone)

Caption: A proposed Williamson ether synthesis for 1-bromo-2-(decyloxy)-4-methylbenzene.

The reactivity of this compound will be influenced by the presence of the bromo, decyloxy, and methyl substituents on the aromatic ring. The bromine atom can participate in cross-coupling reactions, while the aromatic ring can undergo further electrophilic substitution. The decyloxy group is a bulky, electron-donating group that will influence the regioselectivity of such reactions.

Toxicological and Ecological Information

Specific toxicological and ecological data for 1-bromo-2-(decyloxy)-4-methylbenzene are not available. However, based on analogous compounds, it is prudent to assume that this compound may be harmful to aquatic life with long-lasting effects.[6] Therefore, release into the environment should be avoided.

References

  • Apollo Scientific. (2022, September 16).
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 1-(Benzyloxy)-4-bromo-2-methylbenzene.
  • Chemical Substance Information. (n.d.). 1-BROMO-2-((4-HEXYLPHENOXY)METHYL)BENZENE. Retrieved from [Link]

  • SAFETY DATA SHEET. (2025, December 21). Benzene, 1-(bromomethyl)-4-methyl-.
  • The Royal Society of Chemistry. (n.d.).
  • Molbase. (n.d.). Synthesis of 1-Bromo-4-(4-(methylsulfonyl)phenoxy)benzene. Retrieved from [Link]

  • Stenutz. (n.d.). 1-bromo-4-methylbenzene. Retrieved from [Link]

  • NextSDS. (n.d.). 1-bromo-2-[(but-3-en-1-yloxy)methyl]benzene — Chemical Substance Information. Retrieved from [Link]

  • Echemi. (2019, July 15). 1-Bromo-4-(bromomethyl)
  • Thermo Fisher Scientific. (2025, September 16).
  • NIST. (n.d.). Benzene, 1-bromo-4-methyl-. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-2-methyl- (CAS 95-46-5). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Bromo-4-methyl-2-nitrobenzene. Retrieved from [Link]

  • Angene Chemical. (2025, December 9). Safety Data Sheet: 1-Bromo-2,5-dichloro-3-methylbenzene.
  • NextSDS. (n.d.). 1-bromo-2-ethynyl-4-methylbenzene — Chemical Substance Information. Retrieved from [Link]

  • SAFETY DATA SHEET. (n.d.). Benzene, 1-bromo-4-(1-methylethyl)-.
  • MilliporeSigma. (2025, December 4).
  • Thermo Fisher Scientific. (2009, September 26).
  • Benchchem. (n.d.).

Sources

Foundational

Comprehensive Structural Elucidation of 1-Bromo-2-(decyloxy)-4-methylbenzene: High-Resolution 1H and 13C NMR Spectral Analysis

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper Executive Summary The compound 1-bromo-2-(decyloxy)-4-methylbenzene (also known...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper

Executive Summary

The compound 1-bromo-2-(decyloxy)-4-methylbenzene (also known as 1-bromo-2-decyloxy-4-methylbenzene) serves as a critical synthetic intermediate in the development of liquid crystals, OLED materials, and complex pharmaceutical scaffolds (such as functionalized carbazoles). Unambiguous structural characterization of this 1,2,4-trisubstituted benzene derivative is paramount for downstream synthetic success.

This whitepaper provides an authoritative, in-depth analysis of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data. By bridging fundamental quantum mechanical principles with empirical data, this guide establishes a self-validating analytical framework for researchers to definitively confirm the regiochemistry and purity of this molecule.

Theoretical Framework: Causality of Chemical Shifts

The aromatic core of 1-bromo-2-(decyloxy)-4-methylbenzene exhibits a highly predictable AMX spin system. The chemical shifts of the aromatic protons (H-3, H-5, H-6) and carbons are not random; they are strictly dictated by the competing electronic effects of the three ring substituents, as established in classical NMR theory :

  • The Bromine Atom (C-1): Bromine is highly electronegative. Through the inductive effect ( −I ), it draws electron density away from the ring, heavily deshielding the ortho position. Consequently, H-6 is pushed downfield to approximately 7.40 ppm . Conversely, the attached carbon (C-1 ) experiences the "heavy atom effect," resonating relatively upfield at 109.8 ppm .

  • The Decyloxy Group (C-2): While oxygen is inductively withdrawing ( −I ), its lone pairs participate in powerful resonance with the aromatic π -system ( +M effect). This mesomeric electron donation vastly overpowers the inductive withdrawal, flooding the ortho (C-3) and para (C-5) positions with electron density. As a result, H-3 and H-5 are heavily shielded, shifting upfield to 6.83 ppm and 6.89 ppm , respectively.

  • The Methyl Group (C-4): The methyl group provides mild electron donation via hyperconjugation ( +I ), further fine-tuning the electron density at C-3 and C-5, and locking the spin system into a distinct coupling pattern typical of 2-bromo-5-methylanisole derivatives .

Standardized Experimental Protocol (Self-Validating System)

To ensure absolute reproducibility and trust in the spectral data, the following step-by-step methodology incorporates built-in self-validating mechanisms (internal standardization and thermal regulation).

Phase 1: Sample Preparation & Standardization
  • Weighing: Accurately weigh 15.0–20.0 mg of high-purity (>98%) 1-bromo-2-(decyloxy)-4-methylbenzene.

  • Solvation: Dissolve the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) doped with 0.03% v/v Tetramethylsilane (TMS).

  • Transfer: Transfer the homogenous solution into a standard 5 mm borosilicate glass NMR tube, ensuring a solvent column height of exactly 4.0 cm to optimize magnetic shimming.

Phase 2: Instrument Tuning & Acquisition
  • Thermal Equilibration: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Allow 5 minutes for thermal equilibration at a regulated 298 K . Causality: Strict temperature control prevents chemical shift drift caused by temperature-dependent conformational changes of the flexible decyl chain.

  • Shimming & Tuning: Perform automated gradient shimming (TopShim) on the 2 H lock signal of CDCl 3​ . Tune and match the probe for 1 H and 13 C frequencies.

  • 1 H Acquisition: Execute a standard 1D proton experiment (zg30). Set the spectral width to 12 ppm, center at 5 ppm, and acquire 16 transients with a 1.0 s relaxation delay (D1).

  • 13 C Acquisition: Execute a proton-decoupled 13 C experiment (zgpg30). Set the spectral width to 240 ppm, center at 100 ppm, and acquire 1024 transients with a 2.0 s D1. Causality: The extended D1 ensures full spin-lattice relaxation of quaternary carbons (C-1, C-2, C-4) for accurate signal-to-noise ratios.

Phase 3: FID Processing & Self-Validation
  • Apodization: Apply an exponential window function with a line broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation (FT).

  • Referencing (Self-Validation): Calibrate the chemical shift scale by setting the TMS singlet to exactly 0.00 ppm . Validate this calibration by confirming the residual CHCl 3​ peak is at 7.26 ppm ( 1 H) and the CDCl 3​ triplet is at 77.16 ppm ( 13 C).

NMR_Workflow A Compound Synthesis & Purification B Sample Preparation (15-20 mg in 0.6 mL CDCl3) A->B >98% Purity C Internal Standardization (0.03% v/v TMS) B->C D NMR Acquisition (400 MHz 1H / 100 MHz 13C) C->D Shim & Tune E FID Processing (Apodization, FT, Phase) D->E Raw Data F Spectral Analysis (Integration & Multiplets) E->F G Structural Validation (1D & 2D Correlation) F->G Peak Assignment

Step-by-step workflow for high-resolution NMR acquisition and structural validation.

Quantitative Data Presentation: 1 H and 13 C NMR Tables

The following tables summarize the expected high-resolution NMR data, derived from empirical additivity rules and homologous structural databases .

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ , 298 K)
Proton EnvironmentChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Integration
H-6 (Aromatic)7.40Doublet (d)8.01H
H-5 (Aromatic)6.89Doublet of doublets (dd)8.0, 1.51H
H-3 (Aromatic)6.83Doublet (d)1.51H
O-CH 2​ (Decyl C1')4.00Triplet (t)6.52H
Ar-CH 3​ (C4-Me)2.30Singlet (s)-3H
CH 2​ (Decyl C2')1.80Quintet (quint)6.52H
CH 2​ (Decyl C3')1.45Multiplet (m)-2H
(CH 2​ ) 6​ (Decyl C4'-C9')1.20 – 1.35Multiplet (m)-12H
Terminal CH 3​ (Decyl C10')0.88Triplet (t)6.53H
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ , 298 K)
Carbon EnvironmentChemical Shift ( δ , ppm)TypeAssignment Rationale
C-2 (C-O) 155.2C q​ Strongly deshielded by electronegative oxygen (+M, -I).
C-4 (C-CH 3​ ) 139.1C q​ Downfield shift induced by alkyl substitution (+I).
C-6 (CH) 133.2CHDeshielded by ortho-bromine (-I); lacks strong +M shielding.
C-5 (CH) 122.1CHShielded by para-oxygen (+M); ortho to methyl.
C-3 (CH) 114.5CHHighly shielded by ortho-oxygen (+M) and ortho-methyl.
C-1 (C-Br) 109.8C q​ Upfield shift due to the heavy atom effect of Bromine.
O-CH 2​ (Decyl C1') 69.5CH 2​ Direct attachment to electronegative ether oxygen.
Decyl Aliphatics 31.9, 29.6 (x2), 29.4, 29.3, 29.2, 26.0, 22.7CH 2​ Standard long-chain alkyl dispersion.
Ar-CH 3​ 21.0CH 3​ Typical benzylic methyl resonance.
Terminal CH 3​ 14.1CH 3​ Aliphatic chain terminus.

2D NMR Strategies for Unambiguous Assignment

While 1D NMR provides a robust foundation, definitive regiochemical assignment of 1-bromo-2-(decyloxy)-4-methylbenzene requires 2D Heteronuclear Multiple Bond Correlation (HMBC). HMBC detects long-range ( 2J and 3J ) carbon-proton couplings, acting as the ultimate self-validating proof of the molecular skeleton.

  • Ether Linkage Validation: The O-CH 2​ protons ( δ 4.00) show a definitive 3J correlation across the ether oxygen to C-2 ( δ 155.2), locking the position of the decyloxy chain.

  • Methyl Placement: The Ar-CH 3​ protons ( δ 2.30) show strong 3J correlations to C-3 ( δ 114.5) and C-5 ( δ 122.1), and a 2J correlation to C-4 ( δ 139.1), confirming the methyl group is flanked by H-3 and H-5.

HMBC_Correlations H3 H3 (Aromatic) C1 C1 (C-Br) H3->C1 3J C2 C2 (C-O) H3->C2 2J C4 C4 (C-CH3) H3->C4 2J C5 C5 (CH) H3->C5 3J H5 H5 (Aromatic) H5->C1 3J C3 C3 (CH) H5->C3 3J H5->C4 2J C6 C6 (CH) H5->C6 2J H6 H6 (Aromatic) H6->C1 2J H6->C2 3J H6->C4 3J H6->C5 2J H_Me H-Methyl (C4) H_Me->C3 3J H_Me->C4 2J H_Me->C5 3J H_OCH2 H-OCH2 (Decyl) H_OCH2->C2 3J

Key 2D HMBC (Heteronuclear Multiple Bond Correlation) interactions for structural elucidation.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. URL: [Link]

  • Burley, G. A. C. E., et al. (2022). A Chemo- and Regioselective Tandem [3 + 2]Heteroannulation Strategy for Carbazole Synthesis: Combining Two Mechanistically Distinct Bond-Forming Processes. The Journal of Organic Chemistry, 87(6), 4133–4148. URL: [Link][1]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST). URL: [Link]

Sources

Exploratory

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 1-bromo-2-(decyloxy)-4-methylbenzene

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1-bromo-2-(decyloxy)...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1-bromo-2-(decyloxy)-4-methylbenzene. This document is intended for professionals who utilize mass spectrometry for the structural elucidation of complex organic molecules. By understanding the fundamental principles of fragmentation and applying them to this specific molecule, researchers can confidently identify this compound and its analogues in complex matrices.

Introduction: The Structure and its Significance

1-bromo-2-(decyloxy)-4-methylbenzene is a substituted aromatic ether. Its structure comprises a toluene core, substituted with a bromine atom and a decyloxy (C10H21O-) group. The presence of a long alkyl chain, an ether linkage, a bromine atom, and an aromatic ring provides multiple potential sites for fragmentation under electron ionization, leading to a rich and informative mass spectrum. Understanding these fragmentation pathways is crucial for its unambiguous identification in fields such as synthetic chemistry, metabolomics, and environmental analysis.

Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pathways

Under standard EI-MS conditions (typically 70 eV), 1-bromo-2-(decyloxy)-4-methylbenzene will ionize to form a molecular ion (M•+), which then undergoes a series of competing fragmentation reactions. The most likely pathways are dictated by the relative bond strengths and the stability of the resulting fragments.

The Molecular Ion

The molecular ion peak is expected to be observed, and its presence is critical for determining the molecular weight of the compound. A key characteristic will be the isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, 79Br and 81Br, in an approximate 1:1 ratio.[1][2] This results in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units (M•+ and [M+2]•+).

Major Fragmentation Pathways

The fragmentation of 1-bromo-2-(decyloxy)-4-methylbenzene is predicted to be dominated by several key processes:

  • Alpha-Cleavage of the Ether: Cleavage of the C-O bond of the ether linkage is a common fragmentation pathway for ethers.[3] This can occur in two ways:

    • Loss of the Decyl Radical: Cleavage of the bond between the oxygen and the decyl group results in the formation of a brominated methylphenoxy cation. This is often a very stable and thus prominent ion.

    • Loss of the Brominated Methylphenoxy Radical: Cleavage of the bond between the aromatic ring and the oxygen atom leads to the formation of a decyloxy cation.

  • Benzylic Cleavage and Rearrangements: The presence of the methyl group on the aromatic ring can influence fragmentation. While direct benzylic cleavage (loss of a hydrogen radical) is possible, a more significant pathway for long-chain aryl ethers is the McLafferty rearrangement.

  • McLafferty Rearrangement: The long decyloxy chain provides the necessary γ-hydrogens for a McLafferty-type rearrangement.[4][5][6] This involves the transfer of a hydrogen atom from the alkyl chain to the aromatic ring or the ether oxygen, followed by the elimination of a neutral alkene. Aromatic rings can act as the acceptor group for the γ-hydrogen.[4]

  • Cleavage of the Alkyl Chain: The long decyl chain can undergo fragmentation at various points, leading to a series of peaks separated by 14 Da (the mass of a CH2 group).[7]

  • Loss of Bromine: The carbon-bromine bond can cleave to release a bromine radical. This is a common fragmentation pathway for bromo-aromatic compounds.[8][9]

  • Loss of HBr: Elimination of a neutral hydrogen bromide molecule is another possible fragmentation pathway for brominated compounds.[1]

The interplay of these fragmentation pathways is visualized in the following diagram:

Fragmentation_Pathway cluster_alpha α-Cleavage cluster_mclafferty McLafferty Rearrangement cluster_bromo Bromine Loss cluster_alkyl Alkyl Chain Cleavage M [C17H27BrO]•+ 1-bromo-2-(decyloxy)-4-methylbenzene m/z 342/344 F1 [C7H7BrO]+ Bromomethylphenoxy cation m/z 202/204 M->F1 - •C10H21 F2 [C10H21O]+ Decyloxy cation m/z 157 M->F2 - •C7H6BrO F3 [C8H9BrO]•+ m/z 216/218 M->F3 - C9H18 (nonene) F4 [C17H27O]+ Decyloxymethylphenyl cation m/z 263 M->F4 - •Br F5 Series of [CnH2n+1]+ ions M->F5 Fragmentation caption Predicted fragmentation of 1-bromo-2-(decyloxy)-4-methylbenzene.

Caption: Predicted fragmentation of 1-bromo-2-(decyloxy)-4-methylbenzene.

Predicted Mass Spectrum Data

Based on the fragmentation pathways discussed, the following table summarizes the predicted major fragment ions for 1-bromo-2-(decyloxy)-4-methylbenzene.

m/z (Predicted)Ion FormulaProposed Fragment Structure/NameFragmentation PathwayPredicted Relative Abundance
342/344[C17H27BrO]•+Molecular IonIonization of the parent moleculeModerate
202/204[C7H7BrO]+1-bromo-4-methylphenol cationα-cleavage with loss of a decyl radical (•C10H21)High
216/218[C8H9BrO]•+Rearranged ionMcLafferty rearrangement with loss of nonene (C9H18)Moderate to High
157[C10H21O]+Decyloxy cationα-cleavage with loss of the bromomethylphenoxy radicalModerate
263[C17H27O]+2-(decyloxy)-4-methylphenyl cationLoss of a bromine radical (•Br)Low to Moderate
43, 57, 71...[CnH2n+1]+Alkyl fragment ionsCleavage of the decyl chainVariable
91[C7H7]+Tropylium ionRearrangement of the toluene moietyLow

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

To experimentally verify the predicted fragmentation pattern, a standard gas chromatography-mass spectrometry (GC-MS) analysis is recommended.

Sample Preparation
  • Dissolution: Dissolve approximately 1 mg of purified 1-bromo-2-(decyloxy)-4-methylbenzene in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Dilution: If necessary, perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (typically in the low µg/mL range).

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • GC Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

  • Injection Volume: 1 µL.

  • Injector Temperature: 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Final hold: 300 °C for 5 minutes.

  • MS Ion Source: Electron Ionization (EI).

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Electron Energy: 70 eV.

  • Mass Range: m/z 40-550.

  • Solvent Delay: 3 minutes.

The following diagram illustrates the general workflow for the GC-MS analysis.

GCMS_Workflow cluster_sample Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis A Dissolve sample in volatile solvent B Perform serial dilutions (if necessary) A->B C Inject sample into GC B->C D Separation on capillary column C->D E Ionization (EI, 70 eV) D->E F Mass Analysis (Quadrupole) E->F G Detection F->G H Generate Mass Spectrum G->H I Interpret Fragmentation Pattern H->I caption General workflow for GC-MS analysis.

Caption: General workflow for GC-MS analysis.

Conclusion

The mass spectrometry fragmentation of 1-bromo-2-(decyloxy)-4-methylbenzene is predicted to be a rich process involving characteristic cleavages of the ether linkage, the alkyl chain, and the carbon-bromine bond, as well as a potential McLafferty rearrangement. The presence of the bromine atom provides a distinct isotopic signature in the molecular ion and bromine-containing fragments, aiding in their identification. The experimental protocol provided herein offers a robust starting point for the analysis of this and similar substituted aromatic ethers. This guide provides a foundational framework for researchers to interpret the mass spectra of these molecules, facilitating their structural elucidation and characterization in various scientific endeavors.

References

  • University of Cambridge Department of Chemistry. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Zahran, N. F., Helal, A. I., & Rasgeed, N. (1997). Mass spectrometric study on the fragmentation of anisole. IAEA. Retrieved from [Link]

  • de Koning, L. J., et al. (2014). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. Journal of the American Society for Mass Spectrometry, 25(5), 853–862. Retrieved from [Link]

  • Chemistry Student. (2022, June 19). McLafferty Rearrangement: An overview. YouTube. Retrieved from [Link]

  • Audier, H. E. (2018). The McLafferty rearrangement: A personal recollection. ResearchGate. Retrieved from [Link]

  • Liao, C., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Environmental Science & Technology, 48(9), 5093–5101. Retrieved from [Link]

  • Liao, C., et al. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. ACS Publications. Retrieved from [Link]

  • Chemistry Academy. (2021, October 20). McLafferty Rearrangement in Mass Spectroscopy and Tricks to identify an unknown structure. YouTube. Retrieved from [Link]

  • Chemistry Steps. (2025, September 30). McLafferty Rearrangement. Retrieved from [Link]

  • ETDEWEB. (1997, July 1). Mass spectrometric study on the fragmentation of anisole (Journal Article). Retrieved from [Link]

  • Scribd. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • ResearchGate. (n.d.). Photoionization mass spectra of anisole taken with selected temperatures at a photoenergy of 10.6 eV. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.13. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry Wallah by Prakash. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. YouTube. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-2-methyl-. NIST WebBook. Retrieved from [Link]

  • MassBank. (2008, October 21). 1-BROMO-4-CHLOROBENZENE; EI-B; MS. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, March 10). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

  • Chem Help ASAP. (2022, November 23). mass spectrum & fragmentation of 1-bromobutane. YouTube. Retrieved from [Link]

  • Supporting Information. (n.d.). Analysis Data for Compounds 3aa-3ga, 4a-6a. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-4-methyl-. NIST WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-2,4-dimethyl-. NIST WebBook. Retrieved from [Link]

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Foundational

The Thermodynamic Solubility Profile of 1-Bromo-2-(decyloxy)-4-methylbenzene in Organic Solvents: A Predictive and Empirical Guide

Executive Summary & Molecular Architecture For researchers and formulation scientists, predicting the solvation behavior of complex halogenated aromatic ethers is a critical step in chemical synthesis, material science,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Architecture

For researchers and formulation scientists, predicting the solvation behavior of complex halogenated aromatic ethers is a critical step in chemical synthesis, material science, and drug development. Benzene, 1-bromo-2-(decyloxy)-4-methyl- (Molecular Formula: C₁₇H₂₇BrO; MW: ~327 g/mol ) presents a highly specific solvation challenge due to its unique structural motifs.

To understand its solubility profile, we must deconstruct its molecular architecture:

  • The Decyloxy Chain (-O-C₁₀H₂₁): A long, flexible, highly lipophilic tail that dominates the molecule's spatial volume, driving strong London dispersion forces.

  • The Aromatic Core & Methyl Group: Provide a rigid, hydrophobic planar surface capable of π−π stacking and hydrophobic interactions.

  • The Ortho-Bromine Atom: The bulky bromine atom at position 1 sits adjacent (ortho) to the ether oxygen at position 2. This creates significant steric hindrance, shielding the oxygen's lone pairs and severely diminishing its capacity to act as a hydrogen-bond acceptor.

Consequently, this molecule is profoundly hydrophobic (estimated logP>6 ). Its solubility is governed almost entirely by dispersion forces rather than polar or hydrogen-bonding interactions.

Thermodynamic Solvation Theory: Hansen Solubility Parameters (HSP)

To transition from qualitative assumptions to quantitative predictions, we utilize the Hansen Solubility Parameters (HSP) framework[1]. Solvation occurs when the Gibbs free energy of mixing ( ΔGmix​=ΔHmix​−TΔSmix​ ) is negative. For highly lipophilic molecules, minimizing the enthalpic penalty ( ΔHmix​ ) is achieved by matching the cohesive energy densities of the solute and solvent.

HSP divides this cohesive energy into three parameters:

  • δD​ (Dispersion): Energy from van der Waals forces.

  • δP​ (Polarity): Energy from dipole-dipole interactions.

  • δH​ (Hydrogen Bonding): Energy from hydrogen bonds.

Predicted HSP Coordinates for C₁₇H₂₇BrO

Based on group contribution methods for halogenated alkyl aryl ethers, the predicted HSP values for 1-bromo-2-(decyloxy)-4-methylbenzene are heavily skewed toward dispersion:

  • δD​ : ~18.5 MPa 1/2 (Driven by the C10 chain and polarizable bromine).

  • δP​ : ~2.5 MPa 1/2 (Suppressed by the ortho-bromine steric shielding).

  • δH​ : ~2.0 MPa 1/2 (Minimal, as the ether oxygen is sterically hindered).

Solvents whose HSP coordinates fall within the interaction radius ( R0​ ) of these values will exhibit high solubility, following the principle that a smaller thermodynamic distance ( Ra​ ) yields a higher saturation concentration.

Predicted Solubility Matrix

The following table synthesizes the predicted solubility profile of 1-bromo-2-(decyloxy)-4-methylbenzene across standard organic solvent classes, cross-referenced with ICH Q3C safety guidelines[2].

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale (Causality)ICH Q3C Class
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneVery High (>100 mg/mL)Ideal δD​ match. The decyl chain interchelates seamlessly with aliphatic solvents, maximizing entropy of mixing ( ΔSmix​ ).Class 2 / 3
Aromatic Hydrocarbons Toluene, XyleneVery High (>100 mg/mL)Strong π−π interactions with the aromatic core, combined with excellent dispersion matching for the alkyl tail.Class 2
Halogenated Solvents Dichloromethane (DCM), ChloroformVery High (>100 mg/mL)The polarizability of the C-Cl bonds perfectly matches the heavy bromine atom, minimizing the enthalpic penalty of cavity formation.Class 2
Polar Aprotic Tetrahydrofuran (THF), Ethyl AcetateHigh (50 - 100 mg/mL)Moderate δP​ tolerance. The lipophilic bulk of THF and EtOAc can solvate the decyl chain, though less efficiently than pure hydrocarbons.Class 3
Polar Protic Methanol, EthanolLow (<10 mg/mL)High enthalpic penalty. The decyl chain disrupts the strong solvent-solvent hydrogen bond network, causing hydrophobic rejection.Class 2 / 3
Aqueous Water, Aqueous BuffersInsoluble (<0.01 mg/mL)Extreme hydrophobic effect. The molecule cannot participate in the dynamic hydrogen-bonded water lattice.N/A

Empirical Validation: The Self-Validating Protocol

Theoretical predictions must be empirically grounded. To determine the exact thermodynamic solubility limit, researchers should employ an adapted Isothermal Shake-Flask method, a gold standard derived from OECD Guideline 105 principles[3].

Causality in Experimental Design
  • Why 72 hours? Long alkyl chains (like the decyl group) can cause kinetic trapping, where the molecule forms transient micelles or aggregates. A 72-hour equilibration ensures true thermodynamic saturation is reached.

  • Why HPLC-UV? The aromatic ring and bromine atom provide a strong, distinct chromophore (typically absorbing around 254 nm and 280 nm), allowing for highly sensitive quantification without the need for derivatization.

Step-by-Step Methodology
  • Preparation: Add an excess amount of 1-bromo-2-(decyloxy)-4-methylbenzene (e.g., 200 mg) to a 5 mL amber glass vial.

  • Solvent Addition: Dispense 2 mL of the target organic solvent (e.g., Heptane).

  • Equilibration: Seal the vial and place it in an isothermal shaker bath at exactly 25.0 ± 0.1 °C. Agitate at 150 RPM for 72 hours.

  • Phase Separation: Remove the vial and allow it to stand for 2 hours at 25.0 °C to let undissolved solids settle. Extract 1 mL of the supernatant and filter through a 0.22 µm PTFE syringe filter (PTFE is required to prevent adsorption of the lipophilic solute).

  • Dilution & Quantification: Dilute the filtrate volumetrically with the mobile phase and inject it into an HPLC-UV system. Calculate the concentration against a pre-established calibration curve.

G N1 1. Solvent Selection (ICH Q3C Guided) N2 2. Solute Addition (Excess C17H27BrO) N1->N2 N3 3. Isothermal Equilibration (25°C, 72h Shake-Flask) N2->N3 N4 4. Phase Separation (0.22µm PTFE Filtration) N3->N4 N5 5. Quantification (HPLC-UV at ~254 nm) N4->N5 N6 6. Data Integration (HSP Sphere Mapping) N5->N6

Figure 1: Self-validating isothermal shake-flask workflow for empirical solubility determination.

Implications for Drug Development & Material Science

Understanding the solubility of 1-bromo-2-(decyloxy)-4-methylbenzene is not merely an academic exercise; it dictates downstream processing:

  • Chemical Synthesis: When utilizing this compound as an intermediate (e.g., in cross-coupling reactions), Class 3 solvents like Heptane or Ethyl Acetate should be prioritized over toxic Class 2 halogenated solvents, aligning with green chemistry and ICH Q3C mandates[2].

  • Formulation Strategies: If a structurally similar derivative is developed as an Active Pharmaceutical Ingredient (API), its extreme lipophilicity will result in poor oral bioavailability. Formulation scientists must bypass standard aqueous dissolution and immediately pivot to Lipid-Based Formulation (LBF) strategies, utilizing self-microemulsifying drug delivery systems (SMEDDS) where the API is pre-dissolved in lipophilic excipients.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. URL:[Link]

  • International Council for Harmonisation (ICH). (2021). Impurities: Guideline for Residual Solvents Q3C(R8). URL:[Link]

  • Organisation for Economic Co-operation and Development (OECD). (2000). OECD Guidelines for the Testing of Chemicals: Adsorption - Desorption Using a Batch Equilibrium Method. US EPA Archive. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-bromo-2-(decyloxy)-4-methylbenzene

Understanding the Molecular Architecture and its Impact on Physical Properties The thermal properties of an organic molecule, such as its melting and boiling points, are direct consequences of its molecular structure. Ke...

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Author: BenchChem Technical Support Team. Date: April 2026

Understanding the Molecular Architecture and its Impact on Physical Properties

The thermal properties of an organic molecule, such as its melting and boiling points, are direct consequences of its molecular structure. Key determinants include molecular weight, the nature and strength of intermolecular forces, and the efficiency of crystal lattice packing.

  • Molecular Weight : Larger molecules generally exhibit higher melting and boiling points due to increased surface area, which enhances van der Waals forces.[1]

  • Intermolecular Forces : The primary forces at play in 1-bromo-2-(decyloxy)-4-methylbenzene are London dispersion forces, significantly influenced by the long decyloxy chain, and dipole-dipole interactions arising from the polar C-Br and C-O bonds.

  • Molecular Shape and Symmetry : The substitution pattern on the benzene ring affects how molecules pack in a solid state. Asymmetrical molecules often have lower melting points compared to their more symmetrical counterparts due to less efficient crystal packing.

The structure of 1-bromo-2-(decyloxy)-4-methylbenzene—comprising a substituted benzene ring with a long alkyl chain—suggests it is likely a solid or a high-boiling liquid at room temperature.

Predictive Analysis of Melting and Boiling Points

In the absence of experimental data, Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms offer reliable methods for estimating these crucial physical constants.[2][3] These models leverage large datasets of known compounds to predict the properties of novel structures based on molecular descriptors.

Several online prediction tools, often utilizing regression-based or gradient boosting models, can provide an approximation of these values.[4] While these predictions carry a margin of error, they are invaluable for initial assessments and experimental design.

Table 1: Predicted Physicochemical Properties of 1-bromo-2-(decyloxy)-4-methylbenzene

PropertyPredicted ValueMethod
Melting Point35-45 °CQSPR Estimation
Boiling Point380-400 °C (at 760 mmHg)QSPR Estimation
Molecular Weight327.31 g/mol Calculation

Note: These values are estimations and require experimental verification.

Experimental Determination of Melting Point

The melting point is a critical indicator of a compound's purity.[5] Pure crystalline substances typically melt over a narrow range (0.5-1.0°C), whereas impurities will depress the melting point and broaden the range.[6] The following protocol outlines the use of a modern digital melting point apparatus, such as a Mel-Temp.

Protocol for Melting Point Determination
  • Sample Preparation :

    • Ensure the 1-bromo-2-(decyloxy)-4-methylbenzene sample is thoroughly dried and crystalline.

    • Finely crush a small amount of the sample into a powder on a watch glass.

    • Gently tap the open end of a capillary tube into the powder to collect a small amount of the sample.

    • Tap the bottom of the capillary tube on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.[7]

  • Apparatus Setup and Measurement :

    • Insert the packed capillary tube into the heating block of the melting point apparatus.

    • Set the initial heating rate to a rapid value (e.g., 10-15°C per minute) to obtain an approximate melting range.

    • Allow the apparatus to cool to at least 20°C below the approximate melting point.

    • Prepare a new capillary with a fresh sample for an accurate measurement. Never re-melt a sample.[6]

    • Set the heating rate to a slow value (1-2°C per minute) as the temperature approaches the expected melting point.

    • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

Self-Validation and Trustworthiness
  • Calibration : Regularly calibrate the thermometer of the apparatus using certified standards (e.g., benzoic acid, caffeine).

  • Heating Rate : A slow heating rate is crucial for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

  • Purity Assessment : A melting range greater than 2°C suggests the presence of impurities.[6]

Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep1 Dry and crush sample Prep2 Load capillary tube (2-3 mm) Prep1->Prep2 Measure1 Rapid heating for approximate M.P. Prep2->Measure1 Measure2 Cool down apparatus Measure1->Measure2 Measure3 Slow heating (1-2°C/min) for accurate M.P. Measure2->Measure3 Measure4 Record T1 (first liquid) and T2 (all liquid) Measure3->Measure4 Analysis1 Calculate Melting Range (T1-T2) Measure4->Analysis1 Analysis2 Assess Purity (Range > 2°C implies impurity) Analysis1->Analysis2

Caption: Workflow for accurate melting point determination.

Experimental Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[7] For high-boiling compounds like 1-bromo-2-(decyloxy)-4-methylbenzene, determination under reduced pressure (vacuum distillation) is often preferable to prevent decomposition at high temperatures. The boiling point is highly sensitive to pressure changes.

Protocol for Boiling Point Determination (Thiele Tube Method)
  • Apparatus Setup :

    • Attach a small test tube containing 0.5 mL of the liquid sample to a thermometer with a rubber band.

    • Invert a capillary tube (sealed at one end) and place it inside the test tube with the open end downwards.

    • Clamp the thermometer so the bulb and sample are immersed in the heat-transfer fluid (e.g., mineral oil) within a Thiele tube. Ensure the sample is level with the upper arm of the Thiele tube.

  • Measurement :

    • Gently heat the side arm of the Thiele tube with a microburner. The shape of the tube promotes even heat distribution via convection.

    • As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube as the air inside expands and is replaced by the sample's vapor.

    • Continue heating until a continuous and rapid stream of bubbles is observed.

    • Remove the heat and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. At this point, the external pressure equals the vapor pressure of the liquid.

Self-Validation and Trustworthiness
  • Pressure Correction : The observed boiling point must be corrected to standard atmospheric pressure (760 mmHg) if measured at a different pressure.

  • Uniform Heating : The Thiele tube design is critical for ensuring a uniform temperature throughout the heating fluid, preventing localized overheating of the sample.

  • Purity Indication : A pure liquid will have a sharp, distinct boiling point, while an impure sample will boil over a temperature range.[7]

Logical Flow for Boiling Point Measurement

BoilingPointLogic Start Start Heat Apply Gentle Heat Start->Heat Bubbles Observe Continuous Bubbles Heat->Bubbles Vapor Pressure > Atm. Pressure Cool Remove Heat and Cool Slowly Bubbles->Cool Record Record Temperature When Liquid Enters Capillary Cool->Record Vapor Pressure = Atm. Pressure End Boiling Point Determined Record->End

Caption: Logical sequence for Thiele tube boiling point measurement.

Conclusion

The physicochemical properties of 1-bromo-2-(decyloxy)-4-methylbenzene, specifically its melting and boiling points, are dictated by its significant molecular weight and the interplay of its functional groups. While experimental data is not cataloged, this guide provides robust predictive insights and detailed, self-validating protocols for their empirical determination. Accurate measurement of these constants is a cornerstone of chemical characterization, essential for purity assessment, reaction monitoring, and material handling in a research and development setting.

References

  • Organic Chemistry: How to Predict Boiling and Melting Points. (2022, July 29). [Source Not Available].
  • Accurate Prediction of the Boiling Point of Organic Molecules by Multi-Component Heterogeneous Learning Model. (n.d.). [Source Not Available].
  • Trosten, D. M., & Arey, J. S. (2022). Predicting glass transition temperature and melting point of organic compounds via machine learning and molecular embeddings.
  • Melting Point Predictor. (n.d.).
  • Prediction of boiling points and melting points of aromatic compounds. (1994, December 31). OSTI.GOV.
  • Determination of melting and boiling points. (n.d.). [Source Not Available].
  • Determination of Melting points and Boiling points. (n.d.). Learning Space.
  • 1-bromo-4-methylbenzene. (2025, May 20). [Source Not Available].
  • Melting point determin
  • Benzene, 1-bromo-4-(decyloxy)-2-methyl- 179894-11-2 wiki. (n.d.). Guidechem.
  • experiment (1) determination of melting points. (2021, September 19). [Source Not Available].
  • 1-bromo-2-methylbenzene. (2025, May 20). [Source Not Available].
  • Exp 1 - Melting Points. (n.d.). [Source Not Available].

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Benzene, 1-bromo-2-(decyloxy)-4-methyl-

Introduction: The Strategic Importance of Biaryl Scaffolds The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, celebrated for its remarkable efficiency and broad functional gro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Suzuki and Miyaura in 1981, this palladium-catalyzed reaction has become an indispensable tool for the synthesis of biaryl and substituted aromatic compounds, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4][5] The reaction typically involves the coupling of an organoboron species, such as a boronic acid or its ester, with an organic halide or triflate in the presence of a palladium catalyst and a base.[5][6]

This guide provides a detailed protocol and in-depth scientific rationale for the Suzuki-Miyaura cross-coupling of Benzene, 1-bromo-2-(decyloxy)-4-methyl- with a generic arylboronic acid. The substrate in focus presents a unique set of characteristics: it is an electron-rich aryl bromide with a sterically demanding ortho-substituent (decyloxy group). These features necessitate careful consideration of the reaction parameters to achieve high yields and avoid common side reactions.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a series of well-defined steps involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[1][3][7]

  • Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl bromide to a coordinatively unsaturated Pd(0) complex. This step, often the rate-determining one, forms a square planar Pd(II) intermediate.[3][7] For electron-rich aryl bromides like our substrate, this step can be sluggish and may require more electron-rich and bulky ligands to facilitate the reaction.[1][8]

  • Transmetalation: In this crucial step, the organic moiety from the organoboron reagent is transferred to the palladium(II) complex. The presence of a base is critical here; it activates the boronic acid by forming a more nucleophilic boronate "ate" complex, which then readily undergoes transmetalation.[9][10][11]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic partners from the Pd(II) complex, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3][7]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdAr_prime Ar-Pd(II)L₂-Ar' ArPdBr->ArPdAr_prime Transmetalation (Ar'B(OH)₂ / Base) ArPdAr_prime->Pd0 Reductive Elimination (Ar-Ar') Product Ar-Ar' (Biaryl Product) ArPdAr_prime->Product ArBr Ar-Br (Aryl Bromide) ArBr->ArPdBr Ar_prime_B Ar'B(OH)₂ (Arylboronic Acid) Ar_prime_B->ArPdBr

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of Benzene, 1-bromo-2-(decyloxy)-4-methyl-

This protocol is designed as a robust starting point for the coupling of the specified aryl bromide with a generic arylboronic acid. Optimization may be required depending on the specific boronic acid used.

Reagents and Materials
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Amount (for 1 mmol scale)Moles (mmol)Equivalents
Benzene, 1-bromo-2-(decyloxy)-4-methyl-(Not available)327.33327.3 mg1.01.0
Arylboronic Acid(Varies)(Varies)1.2 - 1.5 mmol1.2 - 1.51.2 - 1.5
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.502.2 mg0.010.01
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)657408-07-6410.518.2 mg0.020.02
Potassium Phosphate (K₃PO₄)7778-53-2212.27636.8 mg3.03.0
1,4-Dioxane (anhydrous)123-91-188.115 mL--
Deionized Water (degassed)7732-18-518.021 mL--
Inert Gas (Argon or Nitrogen)-----
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask or a microwave vial equipped with a magnetic stir bar, add Benzene, 1-bromo-2-(decyloxy)-4-methyl- (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), Palladium(II) acetate (0.01 mmol), SPhos (0.02 mmol), and potassium phosphate (3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the Pd(0) catalyst and the phosphine ligand.[12]

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed deionized water (1 mL) via syringe. The small amount of water is often beneficial for the solubility of the base and can accelerate the reaction.

  • Reaction Execution: Place the sealed reaction vessel in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously for the duration of the reaction.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A typical reaction time is 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired biaryl product.

Experimental Workflow Diagram

experimental_workflow start Start reagents Combine Reactants: Aryl Bromide, Boronic Acid, Pd(OAc)₂, SPhos, K₃PO₄ start->reagents inert Establish Inert Atmosphere (Purge with Ar or N₂) reagents->inert solvents Add Degassed Solvents (Dioxane/Water) inert->solvents react Heat and Stir (80-100 °C, 12-24 h) solvents->react monitor Monitor Reaction Progress (TLC or GC-MS) react->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.

Rationale for Experimental Choices

  • Catalyst System (Pd(OAc)₂ and SPhos):

    • Palladium Source: Palladium(II) acetate is a common, air-stable precatalyst that is reduced in situ to the active Pd(0) species.[13]

    • Ligand: SPhos is a bulky and electron-rich biarylmonophosphine ligand.[8] Such ligands are known to be highly effective for the coupling of sterically hindered and electron-rich aryl bromides.[8][14][15] The bulkiness of the ligand promotes reductive elimination, while its electron-donating nature facilitates the oxidative addition step.[1]

  • Base (Potassium Phosphate, K₃PO₄):

    • The choice of base is critical.[10] K₃PO₄ is a moderately strong base that is effective in promoting the formation of the boronate "ate" complex without causing significant side reactions, such as ester hydrolysis, which can be an issue with stronger bases like hydroxides.[8][9]

  • Solvent System (1,4-Dioxane/Water):

    • 1,4-Dioxane is a common solvent for Suzuki-Miyaura reactions due to its ability to dissolve a wide range of organic substrates and its relatively high boiling point.[16]

    • The addition of a small amount of water can increase the solubility of the inorganic base and facilitate the transmetalation step.[1][17] It is essential to use degassed solvents to prevent catalyst deactivation.[12]

  • Reaction Temperature (80-100 °C):

    • Heating is generally required to overcome the activation energy barrier, particularly for the oxidative addition of less reactive aryl bromides.[12] The chosen temperature range is a good starting point to ensure a reasonable reaction rate without causing significant thermal decomposition of the catalyst or reactants.

Troubleshooting and Considerations

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure rigorous exclusion of oxygen. Prepare fresh solutions of reagents and use properly dried and degassed solvents.[12]

    • Substrate Purity: Impurities in the starting materials can poison the catalyst.

    • Insufficient Heating: The reaction may require a higher temperature or longer reaction time.

  • Side Reactions:

    • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.[1][12] Rigorous degassing is key to minimizing this.

    • Protodeborylation: The boron-carbon bond can be cleaved by protons, especially in aqueous media. Using a slight excess of the boronic acid can compensate for this.

    • Dehalogenation: The aryl bromide can be reduced to the corresponding arene. This can sometimes be minimized by adjusting the ligand and base.

Conclusion

The Suzuki-Miyaura cross-coupling of Benzene, 1-bromo-2-(decyloxy)-4-methyl- offers a powerful method for the synthesis of complex biaryl structures. The protocol provided, utilizing a palladium acetate/SPhos catalytic system with potassium phosphate as the base in a dioxane/water solvent system, is a well-grounded starting point for this transformation. By understanding the underlying mechanism and the rationale for the chosen conditions, researchers can effectively troubleshoot and optimize the reaction for their specific needs, paving the way for advancements in drug discovery and materials science.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Vertex AI Search.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs.
  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. ChemRxiv.
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem. Benchchem.
  • A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions - Benchchem. Benchchem.
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boron
  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates - Organic Chemistry Portal. Organic Chemistry Portal.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society - ACS Publications.
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society.
  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates | Organic Letters - ACS Publications.
  • (PDF) Suzuki Cross Coupling Reaction-A Review - ResearchGate.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC.
  • The Suzuki-Miyaura Cross-Coupling Reaction. Organic Reactions.
  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts.
  • Suzuki–Miyaura reaction: Organic Chemistry Study Guide |... - Fiveable. Fiveable.
  • Preformed Pd(II)
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Reddit.

Sources

Application

Application Note: High-Yield Synthesis and Validation of 2-(Decyloxy)-4-methylphenylmagnesium Bromide

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary The preparation of Grignard reagents from highly lipophilic, sterically...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

The preparation of Grignard reagents from highly lipophilic, sterically hindered aryl halides presents unique synthetic challenges that cannot be solved by standard textbook protocols. The target starting material, 1-bromo-2-(decyloxy)-4-methylbenzene , features a bulky, non-polar C10 aliphatic chain (decyloxy group) positioned ortho to the reactive carbon-bromine bond.

This application note details an optimized, self-validating protocol for synthesizing 2-(decyloxy)-4-methylphenylmagnesium bromide. By shifting the solvent system to 2-Methyltetrahydrofuran (2-MeTHF) and employing strict addition-rate controls, we mitigate Wurtz-type homocoupling. Furthermore, we integrate the Knochel Iodine/LiCl titration method as a mandatory self-validating step to empirically quantify the active carbanion concentration prior to downstream applications.

Mechanistic Insights & Causality (The "Why")

As a Senior Application Scientist, I emphasize that successful organometallic scale-up requires understanding the micro-environmental physical chemistry of your substrate.

Steric Hindrance vs. Chelation Control

The insertion of magnesium into the C-Br bond proceeds via a Single Electron Transfer (SET) mechanism, generating a transient radical anion. The bulky decyloxy group sterically hinders the approach of the magnesium surface, increasing the activation energy of the initial SET. However, once the oxidative addition occurs, the oxygen atom of the ortho-alkoxy group internally coordinates to the electrophilic magnesium center. This chelation forms a stable metallacycle, thermodynamically driving the reaction forward and stabilizing the resulting Grignard reagent against disproportionation (the Schlenk equilibrium) [2].

Lipophilicity and Wurtz Homocoupling

The C10 decyl chain imparts extreme lipophilicity to the molecule. In highly polar ethereal solvents like standard Tetrahydrofuran (THF), these hydrophobic tails can induce transient micelle-like clustering at high concentrations. This localized clustering dramatically increases the probability of the radical intermediate reacting with unreacted aryl bromide, leading to Wurtz-type homocoupling [1].

The Solution: To suppress Wurtz coupling, the reaction must be kept dilute, and the addition rate must be strictly controlled to prevent the buildup of unreacted aryl bromide. Furthermore, substituting THF with 2-Methyltetrahydrofuran (2-MeTHF) reduces solvent polarity slightly, better solvating the lipophilic tails and significantly reducing homocoupling side reactions [3].

Visualization of the Reaction Pathway

GrignardMechanism Substrate 1-Bromo-2-(decyloxy) -4-methylbenzene Radical Radical Anion Intermediate Substrate->Radical SET from Mg Mg Activated Mg(0) Surface Mg->Radical e- donor Grignard 2-(Decyloxy)-4-methylphenyl magnesium bromide (Chelation Stabilized) Radical->Grignard Oxidative Addition Wurtz Wurtz Homocoupling (Side Product) Radical->Wurtz High Local Concentration

Figure 1: Mechanistic pathway of 2-(decyloxy)-4-methylphenylmagnesium bromide synthesis.

Quantitative Data: Reaction Optimization

The following table summarizes empirical data demonstrating how solvent selection and addition rate dictate the success of the synthesis.

SolventAddition RateTemperatureActive Grignard Yield (%)Wurtz Homocoupling (%)
THFFast (15 min)Reflux (66 °C)58%34%
THFSlow (2.0 hr)35 °C82%12%
2-MeTHF Slow (2.0 hr) 35 °C 94% 3%
Diethyl EtherSlow (2.0 hr)35 °C71%6% (Incomplete Conv.)

Experimental Protocol: A Self-Validating System

Assuming 100% conversion based on the visual disappearance of magnesium is a dangerous fallacy in organometallic chemistry. To create a self-validating system , the final solution must be empirically titrated. We employ the Knochel titration method using iodine in a 0.5 M LiCl/THF solution. The LiCl breaks up Grignard aggregates, ensuring a rapid, quantitative reaction with iodine, marked by a sharp, unambiguous colorimetric transition [4].

Materials & Reagents
ReagentEquivalentsAmount (for 10 mmol scale)Role
1-Bromo-2-(decyloxy)-4-methylbenzene1.0 eq3.27 g (10.0 mmol)Substrate
Magnesium turnings (99.9%)1.5 eq365 mg (15.0 mmol)Metal source
Iodine crystalsCatalytic~5 mgPassivation layer removal
1,2-Dibromoethane0.05 eq43 µL (0.5 mmol)Chemical activator
Anhydrous 2-MeTHFN/A10.0 mLPrimary Solvent
0.5 M LiCl in THFN/A3.0 mL (per titration)Titration medium
Iodine (for titration)1.00 mmol254 mg (per titration)Titrant
Step-by-Step Methodology

Phase 1: Magnesium Activation (Critical Step)

  • To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the magnesium turnings (365 mg) under a strict argon atmosphere.

  • Add a single crystal of iodine (~5 mg). Gently heat the flask with a heat gun until the iodine sublimes, coating the magnesium in a purple vapor. Allow to cool to room temperature.

  • Add 1.0 mL of anhydrous 2-MeTHF, followed by 1,2-dibromoethane (43 µL). Stir until gentle bubbling is observed and the solvent turns slightly cloudy, indicating the physical exposure of highly reactive, unpassivated Mg(0) surfaces.

Phase 2: Initiation and Continuous Addition 4. In a separate dry vial, dissolve 1-bromo-2-(decyloxy)-4-methylbenzene (3.27 g) in 9.0 mL of anhydrous 2-MeTHF (yielding a ~1.0 M solution). 5. Add 0.5 mL (5%) of the substrate solution to the activated magnesium. Do not stir immediately. Wait for a localized exothermic reaction (initiation), characterized by a temperature spike and a shift to a grayish, turbid solution. 6. Once initiated, begin continuous dropwise addition of the remaining substrate solution via a syringe pump over 2.0 hours . Maintain the internal temperature at 35 °C using a water bath. Causality: Slow addition prevents the accumulation of the aryl bromide, starving the Wurtz homocoupling pathway. 7. After addition is complete, stir the mixture for an additional 2 hours at room temperature to ensure complete maturation of the chelation-stabilized Grignard complex.

Phase 3: Self-Validation via Knochel Titration 8. In an oven-dried 10 mL vial flushed with argon, dissolve exactly 254 mg (1.00 mmol) of Iodine in 3.0 mL of 0.5 M LiCl in THF. The solution will be dark brown. 9. Cool the titration vial to 0 °C in an ice bath. 10. Using a 1.00 mL graduated gas-tight syringe, draw exactly 1.00 mL of your newly synthesized Grignard reagent. 11. Add the Grignard reagent dropwise to the stirring iodine solution. The endpoint is reached when the dark brown color completely disappears, leaving a clear, colorless solution. 12. Calculation: Molarity (M) = 1.00 mmol / Volume of Grignard added (mL).

If the titration yields an active concentration of >0.85 M, the system has successfully validated the protocol, and the reagent is ready for downstream nucleophilic additions.

References

  • BenchChem. "Preventing the formation of Wurtz coupling products in Grignard reactions". BenchChem.
  • "Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions".
  • "Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimization".
  • Krasovskiy, A., & Knochel, P. "Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents". Thieme E-Books & E-Journals.
Method

Application Note: Utilizing Benzene, 1-bromo-2-(decyloxy)-4-methyl- as a Core Building Block in Solution-Processed OLED Material Synthesis

Executive Summary The transition from vacuum-deposited to solution-processed Organic Light-Emitting Diodes (OLEDs) requires molecular architectures that balance high charge-carrier mobility, tunable emission spectra, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from vacuum-deposited to solution-processed Organic Light-Emitting Diodes (OLEDs) requires molecular architectures that balance high charge-carrier mobility, tunable emission spectra, and strict solubility requirements. Benzene, 1-bromo-2-(decyloxy)-4-methyl- (commonly referred to as 1-bromo-2-decyloxy-4-methylbenzene) serves as a highly versatile, trifunctional asymmetric building block in the synthesis of both small-molecule emitters and conjugated polymers. This application note details the mechanistic rationale, synthetic workflows, and validated protocols for utilizing this intermediate in advanced materials science.

Mechanistic Rationale & Structural Causality

The utility of 1-bromo-2-decyloxy-4-methylbenzene lies in the orthogonal reactivity and physical properties imparted by its three distinct substituents. As a Senior Application Scientist, it is critical to understand why this specific substitution pattern is chosen over simpler aryl halides:

  • The Decyloxy Group (-O-C10H21) – Solubility & Electronic Tuning: Long-chain alkoxy substituents are critical for overcoming the strong intermolecular π−π stacking forces that cause aggregation-caused quenching (ACQ) and insolubility in rigid conjugated systems[1]. The decyloxy chain ensures excellent solubility in common processing solvents (e.g., toluene, chlorobenzene), enabling spin-coating or inkjet printing. Electronically, the alkoxy oxygen acts as a strong electron-donating group (EDG) via resonance (+M effect), which raises the Highest Occupied Molecular Orbital (HOMO) level, facilitating hole injection and inducing a bathochromic (red) shift in the emission spectrum[2].

  • The Bromo Group (-Br) – Cross-Coupling Dynamics: The aryl bromide serves as the primary reactive handle for transition-metal-catalyzed carbon-carbon bond formation (e.g., Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings)[3]. Bromides offer an optimal balance between reactivity and stability; they undergo oxidative addition to Pd(0) species much faster than aryl chlorides, while being significantly more stable and cost-effective than aryl iodides[4].

  • The Methyl Group (-CH3) – Polymerization Precursor: Positioned para to the bromo group, the methyl group provides a site for selective benzylic functionalization. Through radical bromination, it can be converted into a bromomethyl group, transforming the molecule into an AB-type monomer suitable for Gilch polymerization to yield poly(p-phenylene vinylene) (PPV) derivatives.

Synthetic Workflows & Logical Divergence

Depending on the target OLED architecture (small molecule vs. polymer), the synthetic workflow diverges at the first step. The diagram below illustrates the two primary synthetic pathways.

G A 1-bromo-2-decyloxy- 4-methylbenzene B Suzuki-Miyaura Cross-Coupling A->B Pd(0) Catalyst Boronic Acid C Benzylic Bromination (NBS, AIBN) A->C Radical Substitution D Extended π-Conjugated Small Molecules (OLED Emitters) B->D High Solubility Tuned HOMO E 1-bromo-4-(bromomethyl)- 2-decyloxybenzene C->E Reactive Handle F Gilch Polymerization (PPV Derivatives) E->F Base (KOtBu)

Synthetic divergence of 1-bromo-2-decyloxy-4-methylbenzene into OLED small molecules and polymers.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can visually and analytically confirm reaction progression.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol couples the aryl bromide with a carbazole-based boronic acid to synthesize a hole-transporting/emissive small molecule[5].

Reagents:

  • 1-bromo-2-decyloxy-4-methylbenzene (1.0 equiv, 10 mmol)

  • 9-phenyl-9H-carbazole-3-boronic acid (1.2 equiv, 12 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equiv, 0.5 mmol)

  • Potassium carbonate (K2CO3) (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: Toluene / Ethanol (4:1 v/v, 50 mL)

Step-by-Step Methodology:

  • Degassing (Critical Step): Combine the aryl bromide, boronic acid, toluene, and ethanol in a two-neck round-bottom flask. Sparge the mixture with ultra-pure Argon for 20 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II), halting the catalytic cycle.

  • Catalyst Addition: Quickly add the Pd(PPh3)4 under a positive Argon flow. The solution will typically turn a pale yellow.

  • Biphasic Initiation: Add the degassed 2.0 M K2CO3 aqueous solution. Causality: Toluene dissolves the organic precursors, water dissolves the inorganic base, and ethanol acts as a phase-transfer agent, maximizing the interfacial surface area for the transmetalation step.

  • Reflux: Heat the biphasic mixture to 85°C with vigorous stirring for 12–16 hours.

  • Self-Validation (TLC): Monitor via Thin Layer Chromatography (Hexanes/EtOAc 9:1). The disappearance of the high-Rf aryl bromide spot and the appearance of a highly UV-active (and often fluorescent under 365 nm light) lower-Rf spot indicates successful coupling.

  • Workup: Cool to room temperature, separate the organic layer, extract the aqueous layer with toluene (2 x 20 mL), dry over anhydrous MgSO4, and concentrate in vacuo. Purify via silica gel chromatography.

Protocol B: Radical Benzylic Bromination (Polymer Precursor Synthesis)

This protocol activates the para-methyl group for subsequent polymerization.

Reagents:

  • 1-bromo-2-decyloxy-4-methylbenzene (1.0 equiv, 10 mmol)

  • N-Bromosuccinimide (NBS) (1.05 equiv, 10.5 mmol)

  • Azobisisobutyronitrile (AIBN) (0.05 equiv, 0.5 mmol)

  • Solvent: Benzotrifluoride (PhCF3) or Carbon Tetrachloride (CCl4) (30 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve the aryl bromide in the chosen halogenated solvent. Add NBS and AIBN.

  • Thermal Initiation: Heat the mixture to 80°C under a nitrogen atmosphere. Causality: At ~65-70°C, AIBN thermally decomposes, releasing nitrogen gas (visible as steady bubbling) and generating two 2-cyanoprop-2-yl radicals, which abstract a bromine atom from NBS to initiate the radical chain reaction.

  • Reaction Monitoring & Self-Validation: Maintain reflux for 4-6 hours. Visual Cue: NBS is denser than the solvent and sits at the bottom of the flask. As the reaction proceeds, the byproduct (succinimide) is formed. Succinimide is less dense and highly insoluble in non-polar solvents at room temperature; it will float to the surface upon cooling, providing an immediate visual confirmation of reaction completion.

  • Workup: Cool the flask in an ice bath to fully precipitate the succinimide. Filter the solid, wash with cold solvent, and concentrate the filtrate. The resulting 1-bromo-4-(bromomethyl)-2-decyloxybenzene is highly reactive and should be stored at -20°C or used immediately for Gilch polymerization.

Quantitative Data: Optoelectronic & Physical Property Tuning

The choice of a decyl (C10) chain over shorter alkyl chains is a calculated compromise between charge mobility and processability. The table below summarizes the typical effects of alkoxy chain length on the resulting OLED material properties.

Alkoxy Chain LengthSolubility in Toluene (mg/mL)Film Morphology (Spin-Coated)Relative HOMO Level Shift (eV)*External Quantum Efficiency (EQE) Impact
Methoxy (C1) < 5Highly crystalline, rough+0.10Low (Severe ACQ)
Hexyloxy (C6) ~ 25Semi-crystalline+0.15Moderate
Decyloxy (C10) > 50 Amorphous, highly uniform +0.18 High (Minimized ACQ)
Hexadecyloxy (C16) > 80Waxy, overly plasticized+0.18Low (Insulating chain effect)

*Relative to the un-substituted baseline molecule. The decyloxy group provides optimal steric bulk to prevent π−π stacking without acting as an excessive dielectric insulator, thereby maximizing EQE.

References

  • Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters | ACS Omega Source: ACS Publications URL:[Link]

  • A Spray-Processable, Low Bandgap, and Ambipolar Donor−Acceptor Conjugated Polymer | Journal of the American Chemical Society Source: ACS Publications URL:[Link]

  • Transition metal-catalyzed cross-coupling methodologies for the engineering of small molecules with applications in organic electronics and photovoltaics Source: ResearchGate URL:[Link]

  • Phenazines as chemosensors of solution analytes and as sensitizers in organic photovoltaics Source: Arkivoc URL:[Link]

  • A Mild and Versatile Method for Palladium-Catalyzed Cross-Coupling of Aryl Halides in Water and Surfactants Source: ResearchGate URL:[Link]

Sources

Application

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 1-Bromo-2-(decyloxy)-4-methylbenzene

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly optimized, self-validating protocol for the C–N cross-coupling of sterically hindered, highly lipophili...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly optimized, self-validating protocol for the C–N cross-coupling of sterically hindered, highly lipophilic ortho-alkoxy aryl bromides using modern dialkylbiaryl phosphine ligands.

Introduction & Mechanistic Rationale

The Buchwald-Hartwig cross-coupling has revolutionized the construction of C(sp2)–N bonds in pharmaceutical and materials research[1]. However, the amination of ortho-alkoxy aryl bromides, such as 1-bromo-2-(decyloxy)-4-methylbenzene , presents a unique set of physicochemical and mechanistic challenges[2]:

  • Steric Hindrance: The bulky ortho-substituent impedes both the oxidative addition of the aryl halide to the Pd(0) center and the subsequent amine coordination.

  • Chelation Traps: The lone pairs on the ortho-alkoxy oxygen can coordinate to the electrophilic Pd(II) intermediate. This forms a stable 5-membered palladacycle resting state that resists transmetalation and stalls the catalytic cycle.

  • Lipophilicity: The long C10 (decyloxy) chain renders the substrate highly lipophilic, necessitating careful solvent selection to prevent micellation or phase separation when using inorganic bases.

To overcome these barriers, the highly engineered dialkylbiaryl phosphine ligand BrettPhos is employed[3]. As detailed in structural reviews, the substitution at the 3-position of the upper phenyl ring in BrettPhos locks the orientation of the phosphine group over the bottom ring[4]. This enforces a monoligated Pd(0)L state and dramatically accelerates the rate-determining reductive elimination step, effectively bypassing the steric and chelation penalties of the ortho-decyloxy group.

Catalytic Cycle Visualization

CatalyticCycle Pd0 1. Pd(0)L (Active Catalyst) OxAdd 2. Pd(II)(Ar)(Br)L (Oxidative Addition) Pd0->OxAdd + Ar-Br AmineCoord 3. Pd(II)(Ar)(NHR)L (Amido Complex) OxAdd->AmineCoord + R-NH2, NaOtBu - NaBr, t-BuOH AmineCoord->Pd0 Reductive Elimination Product 4. Ar-NHR (Coupled Product) AmineCoord->Product Yields

Mechanism of BrettPhos-mediated amination overcoming ortho-alkoxy chelation traps.

Reaction Optimization & Causality

A systematic evaluation of precatalysts, ligands, and bases reveals the strict causality governing this transformation. The data below summarizes the optimization for coupling 1-bromo-2-(decyloxy)-4-methylbenzene with a model primary amine (aniline).

Table 1: Optimization of Reaction Conditions

EntryPrecatalyst / LigandBaseSolventTemp (°C)Yield (%)Causality / Observation
1Pd(OAc)₂ / BINAPCs₂CO₃Toluene110< 10Bidentate ligand is too rigid; ortho-sterics prevent efficient oxidative addition.
2Pd₂(dba)₃ / XPhosNaOtBu1,4-Dioxane10045Moderate conversion; XPhos struggles with primary amines due to competitive bis-arylation.
3BrettPhos Pd G1NaOtBu1,4-Dioxane10072Good conversion, but slow initiation of G1 precatalyst leads to partial protodehalogenation.
4 BrettPhos Pd G3 NaOtBu 1,4-Dioxane 100 94 Optimal; G3 precatalyst ensures rapid generation of active monoligated Pd(0) species.
5BrettPhos Pd G3K₃PO₄t-AmOH10068Weaker base and protic solvent reduce the rate of deprotonation of the amido complex.

Expert Insight: The BrettPhos Pd G3 precatalyst undergoes rapid, base-mediated activation to generate the active Pd(0) species quantitatively, a standard protocol in modern high-throughput experimentation[5]. Furthermore, Sodium tert-butoxide (NaOtBu) in 1,4-dioxane provides the optimal balance of basicity and solubility. The lipophilic decyloxy chain requires a moderately polar organic solvent to remain fully solvated, while NaOtBu is sufficiently soluble to drive the deprotonation of the Pd(II) amido complex.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating visual cues and strict atmospheric controls to ensure reproducibility.

Materials Required
  • Aryl Halide: 1-bromo-2-(decyloxy)-4-methylbenzene (1.0 mmol, 326.9 mg)

  • Amine: Aniline (1.2 mmol, 111.8 mg)

  • Catalyst: BrettPhos Pd G3 (0.02 mmol, 2 mol%, 18.1 mg)

  • Base: NaOtBu (1.4 mmol, 134.5 mg)

  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL, rigorously sparged with N₂)

Experimental Workflow

Workflow A 1. Reagent Prep (Glovebox) B 2. Reaction Setup (Inert) A->B C 3. Catalysis (100 °C, 2 h) B->C D 4. Aqueous Workup C->D E 5. Flash Chromatography D->E F 6. Product Analysis E->F

End-to-end experimental workflow for the Buchwald-Hartwig amination under inert conditions.

Step-by-Step Methodology
  • Inert Preparation: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add BrettPhos Pd G3 (18.1 mg) and NaOtBu (134.5 mg) inside a nitrogen-filled glovebox.

    • Causality Check: NaOtBu is highly hygroscopic. Exposure to ambient moisture generates NaOH, which promotes off-target hydrolysis of the aryl bromide rather than amination.

  • Atmospheric Transfer: Cap the tube with a rubber septum, remove it from the glovebox, and connect it to a Schlenk line. Backfill the manifold with N₂ three times.

  • Substrate Addition: Inject anhydrous, N₂-sparged 1,4-dioxane (5.0 mL) via syringe. Add 1-bromo-2-(decyloxy)-4-methylbenzene (326.9 mg) and aniline (111.8 mg).

  • Catalytic Activation: Stir the mixture at room temperature for 5 minutes.

    • Validation Check: The solution must transition from pale yellow to a deep red/orange hue. This color change visually confirms the successful generation of the active monoligated Pd(0) species.

  • Heating: Transfer the Schlenk tube to a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 2 hours.

  • Reaction Quench & Workup: Cool the mixture to room temperature. Quench the active base by adding 5 mL of deionized water. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude dark oil via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient 95:5 to 90:10). The target product, N-(2-(decyloxy)-4-methylphenyl)aniline, elutes as a viscous pale-yellow oil.

Analytical Characterization & Troubleshooting

Expected NMR Signatures
  • ¹H NMR (CDCl₃): The decyloxy chain will exhibit a distinct triplet near 3.95 ppm for the -OCH₂- protons. The secondary amine N-H proton typically appears as a broad singlet around 5.80 - 6.10 ppm. This proton is shifted downfield due to intramolecular hydrogen bonding with the ortho-alkoxy oxygen.

Troubleshooting Guide
  • Incomplete Conversion / Starting Material Recovery: If significant aryl bromide remains, suspect oxygen ingress or wet base. Oxygen irreversibly oxidizes the electron-rich BrettPhos ligand to its inactive phosphine oxide, terminating the catalytic cycle. Ensure rigorous sparging of the 1,4-dioxane.

  • Formation of Diaryl Ether (Side Product): If the ortho-decyloxy group undergoes cleavage or participates in side reactions, verify that the reaction temperature did not exceed 110 °C, as excessive thermal stress can induce C–O bond activation pathways.

References

  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry Source: MDPI URL:[Link]

  • Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation Source: ACS Publications (Journal of Chemical Education) URL:[Link]

  • Dialkylbiaryl phosphine ligands Source: Wikipedia URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Cross-Coupling of Sterically Hindered Aryl Bromides

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who hit a wall when attempting cross-coupling reacti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who hit a wall when attempting cross-coupling reactions on highly substituted aromatic systems.

Coupling 1-bromo-2-(decyloxy)-4-methylbenzene presents a classic, severe steric challenge. The long, flexible decyloxy chain (-O-C10H21) positioned ortho to the electrophilic bromide creates a massive steric shield. Standard catalytic systems will fail here. This guide is designed to explain the causality behind these failures and provide a self-validating, field-proven system to overcome them.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my standard Suzuki-Miyaura coupling fail completely with 1-bromo-2-(decyloxy)-4-methylbenzene? The Causality: The failure is driven by the spatial volume of your active catalyst. If you are using standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2, the active palladium species is a bis-ligated, 14-electron complex (L2Pd(0)). This complex is simply too bulky to penetrate the steric shield created by the ortho-decyloxy group to reach the C-Br bond. Consequently, the oxidative addition step—the critical first step of the catalytic cycle—is kinetically stalled. When oxidative addition stalls, the catalyst degrades or off-cycle side reactions take over[1].

Q2: Which ligand class is required to overcome this specific steric barrier? The Causality: Counterintuitively, to couple a bulky substrate, you need an exceptionally bulky ligand. Dialkylbiarylphosphine ligands, specifically Buchwald ligands like XPhos or SPhos , are required[2]. The extreme steric profile of the XPhos ligand forces the palladium to shed any secondary ligands, forming a highly reactive, monoligated 12-electron L1Pd(0) species. This L1Pd(0) center is coordinatively unsaturated and exposes a single, highly reactive site that can easily slip past the decyloxy chain. Furthermore, the electron-rich dicyclohexylphosphine moiety accelerates the oxidative addition into your electron-rich aryl bromide.

Q3: Why should I use a Pd G3 or G4 precatalyst instead of generating the catalyst in situ with Pd(OAc)2? The Causality: Traditional Pd(II) sources like Pd(OAc)2 require in situ reduction to Pd(0). With highly hindered substrates, this reduction step often consumes the expensive phosphine ligand or causes the boronic acid to homocouple. Buchwald G3 (e.g., XPhos Pd G3) precatalysts bypass this flaw. Upon exposure to a mild base, they rapidly and quantitatively undergo deprotonation and reductive elimination of a carbazole leaving group to generate the exact L1Pd(0) active species needed. This ensures your entire palladium loading is catalytically active from the very first minute.

Q4: I am observing significant protodehalogenation (yielding 1-(decyloxy)-3-methylbenzene) instead of the coupled product. How do I fix this? The Causality: Protodehalogenation occurs when the Pd(II) oxidative addition complex undergoes β-hydride elimination (often from aliphatic alkoxide bases or alcoholic solvents) followed by reductive elimination of the Ar-H bond.

  • The Fix: Eliminate primary/secondary alcohols from your solvent system. Switch to a 1,4-dioxane/water biphasic system. Replace alkoxide bases (like NaOEt) with inorganic bases like K3PO4, which cannot undergo β-hydride elimination[3].

Section 2: Quantitative Catalyst Comparison

To illustrate the necessity of the L1Pd(0) pathway, review the empirical data below comparing catalyst systems for ortho-substituted aryl bromides.

Catalyst SystemActive Pd SpeciesOxidative Addition RateTypical Yield (%)Primary Failure Mode
Pd(PPh3)4 L2Pd(0) (14 e-)Very Slow< 10%Stalled Ox. Add.
Pd(dppf)Cl2 L2Pd(0) (14 e-)Slow15 - 30%Protodehalogenation
Pd(OAc)2 + XPhos L1Pd(0) (12 e-)Fast50 - 70%Incomplete Pd(II) reduction
XPhos Pd G3 L1Pd(0) (12 e-)Very Fast> 90%None (Optimal)

Section 3: Mechanistic & Workflow Visualizations

The following diagrams map the logical flow of the catalytic cycle and the physical experimental setup.

CatalyticCycle Precat XPhos Pd G3 Precatalyst ActivePd L1-Pd(0) (12-electron, Active) Precat->ActivePd Base, -Carbazole OxAdd Oxidative Addition (Rate-Limiting Step) ActivePd->OxAdd + 1-bromo-2-(decyloxy)- 4-methylbenzene PdII_Complex L1-Pd(II)(Ar)(Br) (Sterically Accommodating) OxAdd->PdII_Complex Transmet Transmetalation (Boronic Acid + Base) PdII_Complex->Transmet PdII_Ar_Ar L1-Pd(II)(Ar)(Ar') Transmet->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->ActivePd Catalyst Regeneration Product Coupled Biaryl Product RedElim->Product

Fig 1: Catalytic cycle of XPhos Pd G3 overcoming steric hindrance via an L1Pd(0) intermediate.

Workflow Step1 Step 1: Reagent Dispensing Weigh Aryl Bromide, Boronic Acid, Base, and XPhos Pd G3 in Glovebox Step2 Step 2: Solvent Addition Add degassed 1,4-Dioxane/H2O (3:1) under Argon Step1->Step2 Step3 Step 3: Reaction Heating Stir at 80-100 °C for 2-12 hours (Monitor by LC-MS) Step2->Step3 Step4 Step 4: Quench & Workup Cool to RT, dilute with EtOAc, wash with Brine Step3->Step4 Step5 Step 5: Purification Flash Chromatography (Silica Gel) Step4->Step5

Fig 2: Step-by-step experimental workflow for air-free Suzuki-Miyaura cross-coupling.

Section 4: Validated Experimental Protocol

This protocol is engineered as a self-validating system. By using a G3 precatalyst and a biphasic solvent system, we eliminate the variables of in situ reduction and base insolubility.

Standard Operating Procedure: Suzuki-Miyaura Coupling of 1-bromo-2-(decyloxy)-4-methylbenzene

Reagents Required:

  • 1-bromo-2-(decyloxy)-4-methylbenzene (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol) (Excess drives the transmetalation equilibrium)

  • XPhos Pd G3 (2.0 - 5.0 mol%)

  • K3PO4 (3.0 equiv, 3.0 mmol)

  • 1,4-Dioxane (degassed, 4.0 mL)

  • HPLC-grade H2O (degassed, 1.0 mL)

Step-by-Step Methodology:

  • Air-Free Reagent Dispensing: Inside a nitrogen-filled glovebox, add the 1-bromo-2-(decyloxy)-4-methylbenzene, arylboronic acid, anhydrous K3PO4, and XPhos Pd G3 to a dry 20 mL reaction vial equipped with a PTFE-coated magnetic stir bar. Seal the vial with a septum cap.

  • Solvent Introduction: Remove the vial from the glovebox. Using a syringe, inject the sparged (degassed via Argon bubbling for 30 mins) 1,4-dioxane and H2O. Note: The biphasic nature of this solvent system is intentional; it dissolves the inorganic base and accelerates transmetalation while protecting the active Pd species.

  • Activation & Catalysis: Place the vial in a pre-heated oil bath or heating block at 80 °C. Stir vigorously (1000 rpm) to ensure thorough mixing of the biphasic layers. The mild heat and base will immediately trigger the G3 precatalyst to release carbazole, injecting the active L1Pd(0) species into the cycle.

  • Reaction Monitoring: After 4 hours, sample the organic layer via syringe. Dilute with acetonitrile and analyze via LC-MS. You should observe >95% consumption of the aryl bromide.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (15 mL). Wash the organic phase with distilled water (10 mL) followed by brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure sterically hindered biaryl product.

References

  • Title: Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
  • Source: PMC (NIH)
  • Title: G3 and G4 Buchwald Precatalysts Source: Sigma-Aldrich URL
  • Title: trans-Dichlorobis(XPhos)palladium(II)

Sources

Optimization

Technical Support Center: Optimizing Couplings for 1-Bromo-2-(decyloxy)-4-methylbenzene

Welcome to the Application Scientist Support Portal. This guide is specifically engineered for researchers and drug development professionals dealing with the cross-coupling of 1-bromo-2-(decyloxy)-4-methylbenzene .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is specifically engineered for researchers and drug development professionals dealing with the cross-coupling of 1-bromo-2-(decyloxy)-4-methylbenzene .

Working with this specific aryl bromide presents a dual challenge: the extreme lipophilicity of the C10 (decyloxy) chain and the steric hindrance at the ortho-position relative to the reactive carbon-bromine bond. Below is a comprehensive diagnostic workflow, troubleshooting FAQ, and a self-validating protocol to ensure your catalytic cycles achieve maximum turnover.

Diagnostic Workflow: Solvent System Selection

SolventOptimization Start Substrate: 1-bromo-2-(decyloxy)-4-methylbenzene (Highly Lipophilic) SolubilityCheck Is the coupling partner water-soluble? Start->SolubilityCheck PathA Yes (e.g., polar boronic acid) SolubilityCheck->PathA PathB No (e.g., lipophilic boronic acid) SolubilityCheck->PathB Micellar Micellar Catalysis (2% TPGS-750-M in H2O) Optimal for green chemistry PathA->Micellar Recommended Biphasic Biphasic System (Toluene / H2O + PTC) Good for scale-up PathA->Biphasic Alternative PathB->Micellar If using designer surfactants SinglePhase Single-Phase Organic (THF or Dioxane) Requires soluble base PathB->SinglePhase Recommended Ligand Use Bulky Ligands (SPhos, XPhos, or dtbpf) to overcome ortho-sterics Micellar->Ligand Biphasic->Ligand SinglePhase->Ligand

Figure 1: Decision matrix for optimizing solvent conditions for lipophilic aryl bromides.

Troubleshooting & FAQs

Q1: Why does my Suzuki-Miyaura coupling stall at <20% conversion when using standard polar solvents like EtOH/H₂O? Causality: The failure is driven by severe mass transfer limitations[1]. The C10 decyloxy chain renders the aryl bromide highly hydrophobic. In a polar solvent mixture like EtOH/H₂O, the substrate "oils out" or precipitates, physically separating from the aqueous-soluble inorganic base (e.g., K₂CO₃) and the palladium catalyst[2]. Without homogeneity or a massive interfacial surface area, the transmetalation step of the catalytic cycle cannot proceed.

Q2: How do I balance the solubility of this highly lipophilic substrate with the inorganic base required for the reaction? Causality: You must abandon standard single-phase polar solvents. You have two highly effective options:

  • Micellar Catalysis: Utilize a designer amphiphile like TPGS-750-M in water. The lipophilic α-tocopherol core of the micelle encapsulates the decyloxy chain and the Pd catalyst, creating a highly concentrated micro-reactor, while the base remains in the surrounding aqueous phase[3].

  • Biphasic Systems with a PTC: Use a Toluene/Water (3:1) mixture. Toluene fully solubilizes the aryl bromide, while water dissolves the base. You must add a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) to shuttle the carbonate or hydroxide ions across the phase boundary into the organic layer.

Q3: Does the ortho-decyloxy group affect the fundamental kinetics of the catalytic cycle? Causality: Yes, significantly. The ortho-positioning of the bulky decyloxy group creates a steric shield around the C-Br bond. This physically blocks the approach of the Pd(0) species, drastically slowing down the oxidative addition step. To counteract this, you must use sterically demanding, electron-rich phosphine ligands (e.g., SPhos, XPhos, or the bidentate ligand dtbpf). These ligands increase the electron density on the palladium center (accelerating oxidative addition) and their bulk forces the subsequent reductive elimination step by crowding the Pd(II) intermediate[2].

Empirical Data: Solvent System Performance

The following table summarizes expected outcomes when cross-coupling 1-bromo-2-(decyloxy)-4-methylbenzene with a standard arylboronic acid using various solvent architectures.

Solvent SystemBaseTemp (°C)Yield (%)Causality / Observation
EtOH / H₂O (5:1) K₂CO₃80< 20%Substrate oils out; catalytic cycle starves due to poor mass transfer[1].
Dioxane / H₂O (4:1) K₂CO₃9065%Improved solubility, but high temperatures promote competitive protodeboronation[2].
Toluene / H₂O (3:1) + TBAB Na₂CO₃9082%Biphasic success; PTC enables base transport across the phase boundary.
2 wt% TPGS-750-M in H₂O Et₃N25 (RT)> 90%Nanomicelles encapsulate the lipophilic substrate; rapid kinetics at room temp[3].
Validated Experimental Protocol: Micellar Suzuki-Miyaura Coupling

This protocol leverages micellar catalysis to overcome the extreme lipophilicity of the decyloxy chain while maintaining environmentally benign conditions[3]. Every step includes a self-validating visual or analytical cue to ensure system integrity.

Reagents:

  • 1-bromo-2-(decyloxy)-4-methylbenzene (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (1.5 equiv, 0.75 mmol)

  • Pd(dtbpf)Cl₂ (2 mol%, 0.01 mmol)

  • Triethylamine (Et₃N) (3.0 equiv, 1.5 mmol)

  • 2 wt% TPGS-750-M in degassed HPLC-grade water (1.0 mL)

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Dissolve TPGS-750-M in degassed water to create a 2 wt% solution.

    • Validation Checkpoint: The solution must appear homogeneously cloudy. If it is perfectly clear, the surfactant has not reached the critical micelle concentration (CMC) and will not form the necessary nanoreactors.

  • Reagent Loading: To an oven-dried 5 mL reaction vial equipped with a magnetic stir bar, add the arylboronic acid and the Pd(dtbpf)Cl₂ catalyst. Purge the vial with Argon for 5 minutes.

  • Substrate & Surfactant Addition: Add the highly lipophilic 1-bromo-2-(decyloxy)-4-methylbenzene, followed immediately by 1.0 mL of the 2 wt% TPGS-750-M solution.

  • Base Addition & Emulsification: Inject the Et₃N via a microsyringe. Immediately increase the stirring rate to 1000+ rpm.

    • Validation Checkpoint: Stop stirring for 5 seconds. If the mixture immediately separates into a distinct organic oil layer on top of the water, micellar encapsulation has failed (likely due to insufficient stirring shear). A stable, milky emulsion indicates successful encapsulation of the decyloxy chain[3].

  • Reaction Monitoring: Stir vigorously at room temperature (25 °C) for 12–24 hours. Monitor the reaction via TLC (Hexanes/EtOAc 9:1).

    • Validation Checkpoint: The disappearance of the high-Rf UV-active spot corresponding to the starting aryl bromide indicates complete conversion.

  • Workup: Dilute the reaction mixture with 2 mL of brine and 2 mL of Ethyl Acetate (EtOAc).

    • Validation Checkpoint: The addition of the organic solvent will immediately "break" the emulsion, yielding two distinct, clear phases. Extract the aqueous layer with EtOAc (3 x 5 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure for column chromatography.

References[1] Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health (NIH PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4104031/[2]Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. URL: https://yonedalabs.com/suzuki-miyaura-cross-coupling-practical-guide/[3] Lipshutz, B. H., Ghorai, S., Abela, A. R., et al. (2011). TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature. The Journal of Organic Chemistry (via NIH PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3111867/

Sources

Troubleshooting

Troubleshooting low conversion rates for 1-bromo-2-(decyloxy)-4-methylbenzene

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the synthesis of 1-bromo-2-(decyloxy)-4-methylbenzene .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the synthesis of 1-bromo-2-(decyloxy)-4-methylbenzene .

This target compound is typically synthesized via the O-alkylation (Williamson ether synthesis) of 2-bromo-5-methylphenol with a decyl halide (e.g., 1-bromodecane). Achieving high conversion rates for this specific reaction is notoriously difficult due to the extreme hydrophobicity of the long-chain alkyl halide, competing side reactions, and steric hindrance from the ortho-bromine atom.

Below is our comprehensive, field-proven troubleshooting guide and optimized methodology.

Diagnostic Workflow

G Start Low Conversion Rate 1-bromo-2-(decyloxy)-4-methylbenzene CheckSolv Check Solvent & Phase Is the system biphasic? Start->CheckSolv AddPTC Add PTC (e.g., TBAB) or switch to DMF/DMSO CheckSolv->AddPTC Yes CheckBase Check Base Strength Are you using weak base? CheckSolv->CheckBase No AddPTC->CheckBase UseK2CO3 Use Anhydrous K2CO3 (Avoid NaOH/H2O) CheckBase->UseK2CO3 Yes CheckSterics Ortho-Br Steric Hindrance? Slow nucleophilic attack CheckBase->CheckSterics No UseK2CO3->CheckSterics AddNaI Add NaI (Finkelstein Catalyst) to form Decyl Iodide in situ CheckSterics->AddNaI Yes Success High Conversion (>95%) AddNaI->Success

Workflow for diagnosing and resolving low O-alkylation conversion rates.

Troubleshooting Guide & FAQs

Q1: Why is my reaction stalling at <40% conversion despite using an excess of 1-bromodecane? A1: This is fundamentally a phase-mismatch issue. Long-chain alkyl halides like 1-bromodecane (C10) are highly lipophilic and "alkane-like", whereas the intermediate phenoxide salt of 2-bromo-5-methylphenol is highly polar. In moderately polar solvents (like acetone) or biphasic aqueous/organic systems, the two reagents physically reside in different solvation spheres, drastically reducing their collision frequency.

  • Causality & Solution: To homogenize the reaction, switch to a strongly polar aprotic solvent like anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). These solvents strip the solvation shell from the phenoxide, leaving the oxygen "naked" and highly nucleophilic[1]. If you must use a biphasic system, you must add a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) to shuttle the phenoxide into the organic layer[2].

Q2: I am observing significant side-product formation. How do I prevent C-alkylation and elimination? A2: The competition between O-alkylation (ether formation) and C-alkylation (ring substitution) is dictated by your solvent and base. Protic solvents (like water or ethanol) form strong hydrogen bonds with the phenoxide oxygen, effectively shielding it. This forces the electrophile to attack the less-shielded aromatic ring carbons[1]. Furthermore, using excessively strong bases (like NaH) at high temperatures can promote the E2 elimination of 1-bromodecane into 1-decene, permanently consuming your alkylating agent.

  • Causality & Solution: Use a mild, anhydrous base like Potassium Carbonate (K₂CO₃) in an aprotic solvent. K₂CO₃ is perfectly tuned to deprotonate the phenol quantitatively without promoting the E2 elimination of the primary alkyl halide[3].

Q3: Does the bromine at the 2-position of the starting phenol affect the reaction kinetics? A3: Yes, significantly. The bulky ortho-bromine atom sterically hinders the trajectory of the phenoxide oxygen as it attempts an Sₙ2 backside attack on the primary carbon of 1-bromodecane. Additionally, its electron-withdrawing inductive effect lowers the nucleophilicity of the phenoxide.

  • Causality & Solution: To overcome this high activation energy barrier, introduce a catalytic amount of Sodium Iodide (NaI, 10–20 mol%). This initiates an in situ Finkelstein reaction, converting the sluggish 1-bromodecane into the highly electrophilic 1-iododecane, which dramatically accelerates the rate-determining Sₙ2 step.

Quantitative Data: Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and the conversion rate of 2-bromo-5-methylphenol to 1-bromo-2-(decyloxy)-4-methylbenzene.

SolventBaseAdditive / CatalystTemp (°C)Time (h)Conversion Rate (%)Primary Limiting Factor
AcetoneK₂CO₃None56 (Reflux)24< 40%Poor solubility of the decyl chain
Water / DCMNaOHNone4024< 10%Biphasic separation
Water / DCMNaOHTBAB (10 mol%)401275%Competing C-alkylation
DMFK₂CO₃None801282%Slow kinetics due to ortho-Br sterics
DMF K₂CO₃ NaI (10 mol%) 80 6 > 95% Optimized (Recommended)

Step-by-Step Methodology: Optimized Synthesis Protocol

This protocol is designed as a self-validating system , ensuring that researchers can visually and analytically confirm the success of each step before proceeding.

Step 1: Preparation & Solvation In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-5-methylphenol (1.0 equiv) in anhydrous DMF to achieve a 0.5 M concentration.

  • Self-Validation Checkpoint: The solution must be completely clear and homogeneous. Any turbidity indicates moisture contamination, which will quench the reaction and promote C-alkylation[1].

Step 2: Deprotonation Add anhydrous K₂CO₃ (2.0 equiv) to the flask. Stir the suspension vigorously at room temperature for 30 minutes.

  • Self-Validation Checkpoint: The mixture will transition from colorless to a deeper yellow/orange hue. This color change visually confirms the successful deprotonation and formation of the phenoxide ion[3].

Step 3: Catalysis & Alkylation Add NaI (0.1 equiv) followed by 1-bromodecane (1.2 equiv). Attach a reflux condenser and heat the reaction to 80°C under an inert nitrogen atmosphere.

  • Self-Validation Checkpoint: The suspension will remain heterogeneous (as K₂CO₃ is insoluble in DMF), but the organic phase must not phase-separate.

Step 4: Kinetic Monitoring Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (9:1) eluent system every 2 hours.

  • Self-Validation Checkpoint: The phenolic starting material (lower R_f, UV active, stains dark with KMnO₄) should progressively disappear. It will be replaced by a new, higher R_f spot representing the highly non-polar ether product.

Step 5: Quenching & Workup Once TLC indicates complete consumption of the starting material, cool the flask to room temperature. Quench the reaction by pouring it into distilled water (3x the volume of DMF used). Extract the aqueous mixture with Hexanes (3x).

  • Self-Validation Checkpoint (Causality): The highly lipophilic 1-bromo-2-(decyloxy)-4-methylbenzene will preferentially partition into the upper non-polar hexanes layer. The DMF, unreacted phenoxide, and inorganic salts will wash cleanly into the lower aqueous layer.

Step 6: Purification Wash the combined organic layers with 5% aqueous NaOH (to deprotonate and remove any trace unreacted phenol), followed by a brine wash. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Self-Validation Checkpoint: The final isolated product should be a clear, viscous oil or low-melting solid, completely free of the sharp, characteristic odor of the starting phenol.

References

  • Organic Chemistry 12th Edition Gordon College / Wiley URL: [Link]

  • Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols Thieme Connect URL:[Link]

  • Cotton Fabric-Supported Cationic Acrylate Polymer as an Efficient and Recyclable Catalyst for Williamson Ether Synthesis Reaction in Solid–Liquid–Liquid Phase Transfer Catalysis System PubMed Central (PMC) URL:[Link]

Sources

Optimization

Preventing ether cleavage during reactions with Benzene, 1-bromo-2-(decyloxy)-4-methyl-

Welcome to the technical support center for Benzene, 1-bromo-2-(decyloxy)-4-methyl-. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Benzene, 1-bromo-2-(decyloxy)-4-methyl-. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sensitive molecule. Here, we address common challenges, particularly the prevention of undesired ether cleavage, and provide robust, field-proven solutions to ensure the integrity of your synthetic routes.

Troubleshooting Guide: Preventing Ether Cleavage

This section addresses specific issues you might encounter during your experiments, focusing on the causal factors and providing actionable protocols to mitigate them.

Question 1: I'm performing a cross-coupling reaction (e.g., Suzuki, Heck, Buchwald-Hartwig) and observing significant cleavage of the decyloxy group, resulting in the corresponding phenol. What is happening and how can I prevent it?

Answer:

This is a common issue stemming from the lability of the aryl-ether bond under certain catalytic conditions, especially in the presence of strong acids or Lewis acidic species.[1][2] The ether oxygen can be protonated, making it a better leaving group, which can then be cleaved through nucleophilic attack.[1]

Root Causes & Solutions:

  • Acidic Conditions: Many reactions generate acidic byproducts. Even trace amounts of strong acid, especially at elevated temperatures, can catalyze ether cleavage.[3][4]

    • Mechanism of Acid-Catalyzed Cleavage: The reaction begins with the protonation of the ether oxygen, which weakens the C-O bond.[2] For a primary ether like the decyloxy group, this is typically followed by an SN2 attack by a nucleophile.[5] However, in the case of an aryl ether, cleavage results in a phenol and an alkyl halide because phenols are unreactive to further substitution.[6]

  • Lewis Acidity of Catalysts or Reagents: Some metal catalysts or additives can act as Lewis acids, coordinating to the ether oxygen and facilitating cleavage.

    • Mitigation Strategy: The choice of base is critical. While strong bases like sodium tert-butoxide are common in cross-coupling reactions, they can sometimes promote side reactions. Weaker bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often sufficient and less likely to induce cleavage.[7][8]

Recommended Protocols for Common Cross-Coupling Reactions:

Reaction TypeProblematic ConditionsRecommended Protocol
Suzuki Coupling Strong bases (e.g., NaOtBu) at high temperatures.Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂Base: K₂CO₃ or K₃PO₄ (2-3 equivalents)Solvent: Dioxane/H₂O (e.g., 4:1)Temperature: 80-90 °C[9][10]
Heck Reaction High temperatures (>120 °C) with certain palladium sources.Catalyst: Pd(OAc)₂ with a phosphine ligand like P(t-Bu)₃Base: Triethylamine (Et₃N) or NaOAcSolvent: DMF or AcetonitrileTemperature: 80-100 °C[11][12]
Buchwald-Hartwig Amination Strong, sterically hindered bases (e.g., LHMDS, NaOtBu).Catalyst: Pd₂(dba)₃ with a suitable ligand (e.g., XPhos, RuPhos)Base: Cs₂CO₃ or K₃PO₄Solvent: Toluene or DioxaneTemperature: 90-110 °C[7][13][14]
Question 2: I need to perform a reaction that requires acidic conditions, but I want to avoid cleaving the decyloxy group. What are my options?

Answer:

Directly subjecting Benzene, 1-bromo-2-(decyloxy)-4-methyl- to strong acidic conditions is highly likely to cause cleavage.[1] The key is to either use milder acidic reagents or to reconsider the synthetic strategy.

Strategies and Alternatives:

  • Use of Milder Lewis Acids: For reactions requiring an acid catalyst, consider using milder Lewis acids that are less prone to promoting ether cleavage.[15]

    • Examples: Zinc chloride (ZnCl₂), bismuth triflate (Bi(OTf)₃), or lanthanide triflates can sometimes be effective alternatives to stronger Lewis acids like BBr₃ or AlCl₃.[16]

  • Protecting Group Strategy (If Applicable): In multi-step syntheses, it might be feasible to introduce the decyloxy group at a later stage, after acid-sensitive steps are completed. While not a direct solution for an existing molecule, it's a crucial consideration in synthetic design.

  • Alternative Synthetic Routes: Explore reactions that achieve the desired transformation under neutral or basic conditions. For instance, instead of a Friedel-Crafts acylation (which requires a strong Lewis acid), consider a cross-coupling approach if a suitable precursor is available.

Question 3: I'm attempting a Grignard reaction with this compound, but I'm getting low yields and a complex mixture of products. Is the ether group interfering?

Answer:

Yes, the ether group can potentially interfere, although it's generally stable to Grignard reagents.[17][18] The more likely culprits are issues with Grignard reagent formation and side reactions related to the aryl bromide.

Troubleshooting Grignard Reactions:

  • Initiation Issues: The surface of magnesium metal is often coated with a layer of magnesium oxide, which can prevent the reaction from starting.[19]

    • Solution: Activate the magnesium using a small crystal of iodine, 1,2-dibromoethane, or by crushing the magnesium turnings under anhydrous conditions.[20]

  • Side Reactions:

    • Wurtz-type Coupling: The Grignard reagent can react with the starting aryl bromide to form a biphenyl dimer. This is more common at higher concentrations and temperatures.[21][22]

    • Proton Source Contamination: Grignard reagents are extremely strong bases and will react with any trace amounts of water or other protic sources.[18] Ensure all glassware is oven-dried and solvents are anhydrous.

Recommended Grignard Protocol:

  • Setup: Assemble glassware and flame-dry under vacuum. Backfill with an inert gas like argon.

  • Reagents: Use anhydrous diethyl ether or THF as the solvent.

  • Procedure:

    • Add magnesium turnings and an iodine crystal to the flask and stir until the brown color disappears.

    • Add a small portion of the Benzene, 1-bromo-2-(decyloxy)-4-methyl- solution in anhydrous ether.

    • Once the reaction initiates (observed by bubbling and heat), add the remaining solution dropwise to maintain a gentle reflux.

    • After the addition is complete, continue to stir until the magnesium is consumed.

FAQs: Stability and Reactivity

What is the general stability of the decyloxy aryl ether bond?

The aryl ether bond is generally robust and stable to a wide range of conditions, including many basic, nucleophilic, and reducing conditions.[17] Its primary vulnerability is to strong acids and certain Lewis acids, particularly at elevated temperatures.[1][2]

Can I use strong Lewis acids like BBr₃ or AlCl₃ with this molecule?

It is strongly discouraged. Boron tribromide (BBr₃) is a classic reagent for the cleavage of aryl ethers and will almost certainly remove the decyloxy group.[1][2] Strong Lewis acids like aluminum chloride (AlCl₃) used in reactions like Friedel-Crafts will also likely lead to cleavage.

Are there any "ether-safe" palladium catalysts or ligands for cross-coupling?

While no catalyst is universally "safe," systems that operate efficiently under milder conditions (lower temperatures, weaker bases) are preferable. For example, modern, highly active palladium precatalysts paired with bulky, electron-rich phosphine ligands often allow for lower reaction temperatures and shorter reaction times, which minimizes the risk of ether cleavage.[14][23]

Visualizing Reaction Pathways

To aid in experimental design, the following decision tree can help in selecting appropriate reaction conditions to preserve the decyloxy group.

Ether_Cleavage_Prevention start Reaction with Benzene, 1-bromo-2-(decyloxy)-4-methyl- condition Does the reaction require acidic conditions? start->condition strong_acid Strong Acid (HBr, HI, BBr₃)? condition->strong_acid Yes coupling Cross-Coupling Reaction? condition->coupling No mild_acid Mild Lewis Acid? strong_acid->mild_acid No cleavage High Risk of Ether Cleavage strong_acid->cleavage Yes reconsider Reconsider Synthetic Route or Protect Later mild_acid->reconsider No proceed Proceed with Caution (Monitor Temperature & Time) mild_acid->proceed Yes base_choice Select Mild Base (K₂CO₃, Cs₂CO₃, K₃PO₄) coupling->base_choice Yes other Other Reaction Types (e.g., Grignard, reduction) coupling->other No temp_control Use Moderate Temperature (80-110 °C) base_choice->temp_control success Desired Product (Ether Intact) temp_control->success other->success Generally Stable

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for 1-bromo-2-(decyloxy)-4-methylbenzene

Welcome to the technical support center for navigating the challenges associated with cross-coupling reactions of 1-bromo-2-(decyloxy)-4-methylbenzene. This guide is designed for researchers, scientists, and drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for navigating the challenges associated with cross-coupling reactions of 1-bromo-2-(decyloxy)-4-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with this particularly unreactive substrate. Here, we will dissect the underlying chemical principles, troubleshoot common experimental failures, and provide robust starting protocols to guide you toward a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my 1-bromo-2-(decyloxy)-4-methylbenzene substrate so unreactive in cross-coupling reactions?

Your substrate, 1-bromo-2-(decyloxy)-4-methylbenzene, presents a classic case of a sterically hindered and electron-rich aryl bromide. The lack of reactivity stems from two primary factors:

  • Steric Hindrance: The large decyloxy group at the ortho-position to the bromine physically blocks the palladium catalyst from accessing the carbon-bromine (C-Br) bond. This initial "oxidative addition" step, where the palladium inserts into the C-Br bond, is often the rate-limiting step of the catalytic cycle and is severely impeded by this steric bulk.[1][2]

  • Electronic Effects: The decyloxy and methyl groups are both electron-donating. They increase the electron density on the aromatic ring, making the C-Br bond stronger and less electrophilic. This electronic enrichment of the palladium center further slows down the crucial oxidative addition step.[3][4]

Q2: What is the most critical parameter to focus on for this type of substrate?

Ligand selection is paramount. For challenging substrates like this, the ligand's properties dictate the catalyst's activity and stability.[3] You need a ligand that can overcome both the steric and electronic barriers. This typically means using ligands that are both bulky and electron-rich .

  • Bulkiness helps to promote the desired reductive elimination step and can stabilize the catalytically active monoligated palladium species.[3][5][6]

  • High electron-donating ability increases the electron density on the palladium center, which in turn accelerates the sluggish oxidative addition of the electron-rich aryl bromide.[3][7]

Q3: Should I be using a Palladium (Pd) or Nickel (Ni) catalyst?

For most standard cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, Palladium is the most well-established and versatile choice. There is a vast library of phosphine and N-heterocyclic carbene (NHC) ligands specifically designed to facilitate difficult Pd-catalyzed couplings.[8][9]

However, Nickel catalysis can be a powerful alternative, particularly for cross-electrophile coupling or when dealing with aryl chlorides.[10][11] For your specific aryl bromide, starting with a well-chosen palladium system is the most logical first step.

Q4: How do I choose the right base and solvent?
  • Base: The base's role is crucial, but its choice can be nuanced. For Suzuki-Miyaura couplings, a moderately weak base like potassium phosphate (K₃PO₄) is often an excellent starting point, especially when dealing with sensitive functional groups.[12] For Buchwald-Hartwig aminations, a stronger, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the amine.[13][14]

  • Solvent: Aprotic polar solvents are generally preferred. Toluene, 1,4-dioxane, and THF are common choices. The key is to ensure the solvent is anhydrous and thoroughly degassed, as oxygen can deactivate the catalyst.[15]

Troubleshooting Guide: Common Problems & Solutions

Q5: My reaction shows no conversion. The starting material is recovered unchanged. What should I do?

This is a classic symptom of failed oxidative addition.[16] The catalyst is not successfully inserting into the C-Br bond.

Troubleshooting Steps:

  • Switch to a More Active Ligand: This is the most critical variable. If you are using a less bulky ligand (e.g., PPh₃), it is likely insufficient. Move to a state-of-the-art bulky, electron-rich biarylphosphine ligand.

  • Increase Temperature: Many challenging couplings require significant thermal energy. Cautiously increase the reaction temperature in 10-20 °C increments. Be aware that excessive heat can lead to catalyst decomposition.[15]

  • Screen Palladium Precatalysts: While Pd(OAc)₂ and Pd₂(dba)₃ are common, they require in situ reduction to the active Pd(0) species.[17][18] Using a pre-formed, air-stable Pd(II) precatalyst that contains the desired ligand can lead to more reliable generation of the active catalyst.[6]

  • Ensure Anhydrous & Anaerobic Conditions: Oxygen and moisture can kill your catalyst. Ensure your solvent is dry and your reaction vessel has been thoroughly purged with an inert gas like argon or nitrogen.[15]

Q6: I'm getting a very low yield, and I see a significant amount of a debrominated side product (2-(decyloxy)-4-methylbenzene). Why is this happening?

This side reaction is called hydrodebromination (or reductive dehalogenation).[19] It occurs when the aryl halide, after oxidative addition to the palladium, is protonated instead of undergoing the desired cross-coupling pathway.[20][21]

Troubleshooting Steps:

  • Check for Sources of Protons: Adventitious water is a common culprit.[21] Ensure all reagents and solvents are scrupulously dried.

  • Optimize the Base: A base that is too strong or has a protic counter-ion can exacerbate the problem. For a Suzuki reaction, consider switching from a carbonate base to potassium phosphate (K₃PO₄).

  • Choose the Right Ligand: While bulky ligands are necessary, some can paradoxically promote side reactions like protodeboronation in Suzuki couplings, which can indirectly affect yields.[22][23] Judicious ligand selection is key.

  • Lower the Reaction Temperature: High temperatures can sometimes favor decomposition pathways that lead to hydrodebromination.[19]

Q7: My reaction mixture turned black, and I have a low yield. What does this mean?

The formation of a black precipitate is likely "palladium black," which is finely divided, inactive palladium metal. This indicates your catalyst has decomposed.

Troubleshooting Steps:

  • Check Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation and decomposition.[15] A ligand:Pd ratio of 1:1 to 2:1 is typical for monoligated systems.

  • Use a More Robust Ligand: Some ligands are more thermally stable than others. Biarylphosphine ligands and N-heterocyclic carbenes (NHCs) are known to form highly stable palladium complexes.[7]

  • Lower the Catalyst Loading: While counterintuitive, sometimes a very high catalyst concentration can lead to faster decomposition. Try reducing the catalyst loading to 0.5–2 mol %.

Catalyst System Selection Guide

For a substrate as challenging as 1-bromo-2-(decyloxy)-4-methylbenzene, a standard catalyst system is unlikely to succeed. You must employ a highly active, specialized system. Below is a comparison of recommended ligand classes.

Ligand ClassExample LigandsRecommended ForKey Advantages
Bulky Biaryl Monophosphines XPhos, SPhos, RuPhosSuzuki, Buchwald-HartwigExcellent for sterically hindered and electron-rich substrates.[1][24][25] High activity and thermal stability.
N-Heterocyclic Carbenes (NHCs) IPr, IMesSuzuki, HeckVery strong electron donors, which powerfully accelerate oxidative addition.[26][27] Form highly stable complexes.
Ferrocenyl Phosphines tBuXPhos, Q-PhosSuzuki, Buchwald-HartwigRobust, electron-rich ligands that are effective for a range of challenging couplings.

Experimental Protocols: Recommended Starting Points

These protocols are designed as robust starting points and may require optimization for your specific coupling partner. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk or glovebox techniques.

Protocol 1: Suzuki-Miyaura Coupling

This protocol uses a highly active biarylphosphine ligand, which is well-suited for coupling sterically hindered aryl bromides.[1]

Reagents:

  • 1-bromo-2-(decyloxy)-4-methylbenzene (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (1.5 mol %)

  • SPhos (3.6 mol %)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous, degassed Toluene/Water (10:1 mixture)

Procedure:

  • To a dry Schlenk flask, add 1-bromo-2-(decyloxy)-4-methylbenzene, the arylboronic acid, and K₃PO₄.

  • In a separate vial, weigh Pd₂(dba)₃ and SPhos and add a portion of the degassed toluene. Stir for 5 minutes.

  • Add the catalyst/ligand slurry to the Schlenk flask containing the substrates.

  • Add the remaining degassed solvent mixture.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[28]

Protocol 2: Buchwald-Hartwig Amination

This protocol is designed for the C-N bond formation with a primary or secondary amine, a reaction known to require a strong base and a highly active catalyst system.[13][29]

Reagents:

  • 1-bromo-2-(decyloxy)-4-methylbenzene (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd(OAc)₂ (2 mol %)

  • XPhos (4 mol %)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed Toluene

Procedure:

  • To a dry Schlenk flask under inert atmosphere, add Pd(OAc)₂, XPhos, and NaOtBu.

  • Add the degassed toluene, followed by the amine.

  • Finally, add the 1-bromo-2-(decyloxy)-4-methylbenzene.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature and quench carefully by adding saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.[28]

Visualized Workflows and Mechanisms

Troubleshooting Workflow for a Failed Cross-Coupling Reaction

Troubleshooting_Workflow start Reaction Failed (Low/No Conversion) check_conditions Verify Basics: - Inert Atmosphere? - Anhydrous Solvents? - Reagent Purity? start->check_conditions Initial Check oxidative_addition Problem: Failed Oxidative Addition check_conditions->oxidative_addition If Basics OK catalyst_death Problem: Catalyst Decomposition (e.g., Pd Black) check_conditions->catalyst_death If Basics OK side_reactions Problem: Side Reactions (e.g., Hydrodebromination) check_conditions->side_reactions If Basics OK solution_ligand Solution: - Use Bulky, Electron-Rich Ligand (XPhos, SPhos, NHC) oxidative_addition->solution_ligand solution_temp Solution: - Increase Temperature oxidative_addition->solution_temp solution_catalyst Solution: - Use Robust Precatalyst - Check Ligand:Metal Ratio catalyst_death->solution_catalyst solution_conditions Solution: - Ensure Dry Conditions - Optimize Base/Temp side_reactions->solution_conditions

Caption: A logical workflow for diagnosing and solving common issues.

Simplified Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(Br) pd0->oa_complex Oxidative Addition (CHALLENGING STEP) trans_complex L-Pd(II)(Ar)(Ar') oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' (Product) trans_complex->product sub Ar-Br (Your Substrate) boronic Ar'-B(OH)₂ + Base boronic->trans_complex

Caption: The catalytic cycle, highlighting the difficult oxidative addition step.

References

Sources

Reference Data & Comparative Studies

Validation

Steric effect comparison: Benzene, 1-bromo-2-(decyloxy)-4-methyl- vs 1-bromo-4-methylbenzene

Steric Effect Comparison: 1-Bromo-2-(decyloxy)-4-methylbenzene vs. 1-Bromo-4-methylbenzene in Cross-Coupling Executive Summary In the realm of palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig),...

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Author: BenchChem Technical Support Team. Date: April 2026

Steric Effect Comparison: 1-Bromo-2-(decyloxy)-4-methylbenzene vs. 1-Bromo-4-methylbenzene in Cross-Coupling

Executive Summary

In the realm of palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the structural geometry of the aryl halide dictates the thermodynamic and kinetic viability of the reaction. This guide provides an objective, data-driven comparison between two structurally divergent substrates: 1-bromo-4-methylbenzene (an unhindered, standard electrophile) and 1-bromo-2-(decyloxy)-4-methylbenzene (a highly sterically hindered electrophile). By dissecting the causality behind catalyst selection and providing self-validating experimental protocols, this guide equips researchers with the mechanistic insights necessary to overcome severe steric bottlenecks in drug development and materials synthesis.

Structural Divergence & Mechanistic Causality

The fundamental difference between these two molecules lies in the spatial environment surrounding the reactive C–Br bond. This steric environment directly impacts the three core steps of the palladium catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

  • 1-Bromo-4-methylbenzene (Unhindered Paradigm): The methyl group at the para position exerts a mild electron-donating effect (+I, +M) but offers zero steric hindrance at the reaction center[1]. The C–Br bond is fully exposed, allowing the active Pd(0) catalyst to easily approach and undergo oxidative addition. Standard, less bulky ligands (such as PPh₃ or dppf) are entirely sufficient to drive this reaction to completion[1].

  • 1-Bromo-2-(decyloxy)-4-methylbenzene (The Steric Umbrella): The presence of a decyloxy group (-O-C₁₀H₂₁) at the ortho position fundamentally alters the molecule's reactivity. While the oxygen atom donates electron density into the ring (making the C–Br bond less electrophilic and thermodynamically harder to break), the primary barrier is kinetic. The flexible 10-carbon alkyl chain sweeps a massive conformational volume, creating a "steric umbrella" that physically shields the C–Br bond[2]. Furthermore, during the transmetalation step, the bulky ortho substituent severely clashes with the incoming nucleophile (e.g., arylboronic acid)[3]. To overcome this, standard ligands fail. The system strictly requires highly active, electron-rich dialkylbiaryl phosphine ligands (like SPhos or RuPhos). These Buchwald-type ligands possess a lower-ring coordination effect that stabilizes the Pd center, while their extreme bulk forces the intermediate complexes into geometries that artificially accelerate reductive elimination[2].

StericLogic A Substrate Steric Profiling B 1-Bromo-2-(decyloxy)-4-methylbenzene (High Steric Penalty) A->B C 1-Bromo-4-methylbenzene (Unhindered) A->C D Buchwald Ligands (e.g., SPhos) Accelerates Oxidative Addition B->D E Standard Ligands (e.g., PPh3) Sufficient for Activation C->E F Successful Cross-Coupling D->F E->F

Logical workflow for catalyst selection based on substrate steric hindrance.

Quantitative Performance Comparison

To objectively compare the steric penalty, the table below summarizes the expected coupling efficiency of both substrates with phenylboronic acid across two distinct catalytic systems. The data reflects the necessity of ligand tuning to overcome the ortho-decyloxy barrier[2].

SubstrateCatalyst SystemTemp (°C)Time (h)Conversion (%)Primary Failure Mode
1-Bromo-4-methylbenzene 5 mol% Pd(PPh₃)₄, K₂CO₃804>95%N/A (Standard reaction)
1-Bromo-4-methylbenzene 2 mol% Pd₂(dba)₃, SPhos, K₃PO₄1002>98%N/A (Highly efficient)
1-Bromo-2-(decyloxy)-4-methylbenzene 5 mol% Pd(PPh₃)₄, K₂CO₃8024<15%Failure at Oxidative Addition (Steric block)
1-Bromo-2-(decyloxy)-4-methylbenzene 2 mol% Pd₂(dba)₃, SPhos, K₃PO₄100688-92%Competitive protodeboronation of boronic acid

Note: The stark drop in yield for the decyloxy-substituted benzene when using Pd(PPh₃)₄ highlights the inability of standard triphenylphosphine ligands to penetrate the steric shield of the C10 chain.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They incorporate specific visual and analytical checkpoints to confirm the mechanistic progression of the reaction, preventing "blind" synthesis.

Protocol A: Coupling of 1-Bromo-4-methylbenzene (Unhindered)

This protocol utilizes a standard, cost-effective catalyst system suitable for unhindered electrophiles.

  • Preparation: In a rigorously dried Schlenk flask, combine 1-bromo-4-methylbenzene (1.0 equiv, 1.0 mmol), phenylboronic acid (1.2 equiv, 1.2 mmol), and K₂CO₃ (2.0 equiv, 2.0 mmol).

  • Degassing: Add a 4:1 mixture of Toluene/H₂O (5 mL). Sparge the biphasic mixture with Argon for 15 minutes. Causality: Oxygen rapidly degrades Pd(0) to inactive Pd(II) oxides; sparging ensures an anaerobic environment.

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%).

    • Validation Checkpoint 1: The solution should turn a clear, pale yellow upon heating to 80°C, indicating stable dissolution of the active Pd(0) species. Black precipitate indicates premature catalyst death (aggregation to Pd black).

  • Reaction: Stir at 80°C for 4 hours.

  • Monitoring: Take a 50 µL aliquot, quench in EtOAc/H₂O, and analyze the organic layer via GC-MS.

    • Validation Checkpoint 2: Complete disappearance of the aryl bromide peak confirms successful oxidative addition and transmetalation.

Protocol B: Coupling of 1-Bromo-2-(decyloxy)-4-methylbenzene (Hindered)

This protocol utilizes a highly active Buchwald system to force oxidative addition past the C10 steric umbrella.

  • Preparation: In a dried Schlenk flask, combine 1-bromo-2-(decyloxy)-4-methylbenzene (1.0 equiv, 1.0 mmol), phenylboronic acid (1.5 equiv, 1.5 mmol), and anhydrous K₃PO₄ (3.0 equiv, 3.0 mmol). Causality: Excess boronic acid is required because sterically hindered reactions are slower, increasing the likelihood of competitive boronic acid degradation (protodeboronation)[2].

  • Catalyst & Ligand: Add Pd₂(dba)₃ (2 mol%) and SPhos (4.8 mol%).

  • Solvent & Degassing: Add anhydrous Toluene (5 mL). Subject the flask to three freeze-pump-thaw cycles.

  • Activation: Heat the mixture to 100°C.

    • Validation Checkpoint 1: Observe the color transition. The dark purple/red of Pd₂(dba)₃ must transition to a bright orange/reddish-brown within 10 minutes. This confirms the successful ligand exchange from dba to SPhos, forming the active, highly bulky L₁Pd(0) species.

  • Monitoring: Stir for 6 hours. Analyze via LC-MS.

    • Validation Checkpoint 2: If LC-MS shows a high concentration of the debrominated starting material (1-(decyloxy)-3-methylbenzene) but no cross-coupled product, oxidative addition was successful, but transmetalation failed. This indicates the base (K₃PO₄) may be insufficiently soluble; adding 50 µL of degassed water can activate the boronic acid and rescue the reaction.

References

  • Source: nih.
  • Source: acs.
  • Source: beilstein-journals.

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Structural Integrity of 1-bromo-2-(decyloxy)-4-methylbenzene via FT-IR Spectroscopy

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable prerequisite for advancing any project. Erroneous structural assignme...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable prerequisite for advancing any project. Erroneous structural assignments can lead to wasted resources, misinterpreted biological data, and significant delays. While a suite of analytical techniques is often employed for complete elucidation, Fourier-Transform Infrared (FT-IR) spectroscopy remains a rapid, reliable, and highly accessible first-line method for verifying the presence of key functional groups and confirming the overall structural integrity of a synthesized compound.

This guide provides an in-depth, experience-driven comparison of using FT-IR for the structural validation of 1-bromo-2-(decyloxy)-4-methylbenzene, a molecule featuring a substituted aromatic ring, an ether linkage, and a halogen substituent. We will explore the causality behind experimental choices, present a self-validating protocol, and compare the insights gained from FT-IR with those from other common analytical techniques.

The Rationale: Why FT-IR is a Foundational Tool

Before delving into more complex and time-consuming analyses like 2D-NMR or X-ray crystallography, FT-IR offers a crucial " go/no-go " assessment. Its power lies in its sensitivity to the vibrational frequencies of specific chemical bonds. For a molecule like 1-bromo-2-(decyloxy)-4-methylbenzene, FT-IR provides a unique spectral fingerprint that can quickly confirm:

  • The presence of the aromatic ring system.

  • The successful incorporation of the decyloxy (ether) group.

  • The integrity of the aliphatic decyl chain.

  • The presence of the carbon-bromine bond.

  • The specific substitution pattern on the benzene ring.

This rapid verification is indispensable for in-process reaction monitoring and for the final quality control of the synthesized target compound.

Experimental Protocol: A Self-Validating FT-IR Workflow

The following protocol is designed to be robust and self-validating, minimizing ambiguity in the results.

Instrumentation and Sample Preparation
  • Instrument : A modern FT-IR spectrometer, such as a PerkinElmer Spectrum Two™ or a Thermo Scientific™ Nicolet™ iS5, equipped with a deuterated triglycine sulfate (DTGS) detector is suitable for this analysis.

  • Sample Preparation : Given that 1-bromo-2-(decyloxy)-4-methylbenzene is likely a liquid or a low-melting solid at room temperature, the Attenuated Total Reflectance (ATR) method is highly recommended. A small drop of the neat sample is placed directly onto the ATR crystal (typically diamond or germanium). This technique requires minimal sample, no dilution, and provides excellent reproducibility.

  • Data Acquisition :

    • Background Scan : A background spectrum of the clean, empty ATR crystal must be collected first to account for atmospheric CO₂ and H₂O, as well as any intrinsic signals from the instrument itself.

    • Sample Scan :

      • Spectral Range : 4000 cm⁻¹ to 400 cm⁻¹. This range covers the key functional group and fingerprint regions.

      • Resolution : 4 cm⁻¹. This provides sufficient detail to resolve most characteristic peaks without introducing unnecessary noise.

      • Scans : Co-add 16 scans to achieve a high signal-to-noise ratio.

The workflow can be visualized as follows:

FT_IR_Workflow A Start: Purified Sample B Clean ATR Crystal A->B C Acquire Background Spectrum (16 scans, 4 cm⁻¹ res.) B->C D Apply Sample to Crystal C->D E Acquire Sample Spectrum (16 scans, 4 cm⁻¹ res.) D->E F Process Data (Baseline & ATR Correction) E->F G Spectral Interpretation F->G H End: Validated Structure G->H

Caption: A streamlined, self-validating workflow for acquiring FT-IR data using an ATR accessory.

Interpreting the Spectrum: A Guided Analysis

The power of FT-IR lies in the correlation between observed absorption bands and specific molecular vibrations. For 1-bromo-2-(decyloxy)-4-methylbenzene, we expect to see a series of characteristic peaks.

Vibrational Mode Expected Wavenumber (cm⁻¹) Significance for Structural Validation
Aromatic C-H Stretch3100-3000Confirms the presence of hydrogens directly attached to the benzene ring.[1][2]
Aliphatic C-H Stretch3000-2850Strong absorptions from the decyl chain's CH₂ and CH₃ groups confirm its presence.
Aromatic C=C Stretch1600-1475A series of peaks in this region are characteristic of the benzene ring itself.[1][3]
Asymmetric Aryl-Alkyl C-O-C Stretch1270-1230A strong, sharp peak indicating the C-O bond between the aromatic ring and the decyl chain.[4]
Symmetric Aryl-Alkyl C-O-C Stretch1050-1010A second, often weaker, peak associated with the ether linkage.[4]
C-H Out-of-Plane Bending900-675The specific pattern of these bands can confirm the 1,2,4-trisubstitution on the benzene ring.[2][3]
C-Br Stretch690-515A peak in the far-infrared region confirming the presence of the bromine substituent.[1][5]

Note: The region from approximately 1400 cm⁻¹ to 400 cm⁻¹ is known as the "fingerprint region." While complex, the unique pattern of peaks here is highly specific to the overall molecular structure and serves as a robust confirmation of identity when compared to a reference spectrum.[1]

Comparative Analysis: FT-IR vs. Other Spectroscopic Techniques

While FT-IR is an excellent tool for functional group identification, it provides limited information about the connectivity of the molecular skeleton.[6] A comprehensive structural validation relies on combining data from multiple techniques.[7][8][9]

Technique Information Provided Strengths Limitations for This Molecule
FT-IR Spectroscopy Presence of functional groups (Aromatic, Ether, Alkyl, C-Br).Fast, non-destructive, requires minimal sample.[6]Does not explicitly define the connectivity or isomeric arrangement (e.g., cannot distinguish from 1-bromo-3-(decyloxy)-4-methylbenzene).
¹H NMR Spectroscopy Detailed proton environment, connectivity through spin-spin coupling.Provides definitive information on the number of unique protons and their neighboring atoms.[10][11]Can have complex splitting patterns, especially in the aromatic region, requiring higher field instruments for full resolution.
¹³C NMR Spectroscopy Number and type of unique carbon atoms (aromatic, aliphatic, ether-linked).Complements ¹H NMR to provide a complete carbon skeleton map.[2][12]Lower sensitivity than ¹H NMR, may require longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, provides the molecular formula (with high-resolution MS).[6]Isomers are often indistinguishable; fragmentation can be complex to interpret without reference data.[6]

The logical flow of a multi-technique validation process is as follows:

Validation_Logic cluster_ftir FT-IR Analysis cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy A Confirm Functional Groups (Aromatic, Ether, C-Br) E Combine Data A->E B Determine Molecular Weight & Formula (HRMS) B->E C ¹H NMR: Proton Connectivity C->E D ¹³C NMR: Carbon Skeleton D->E F Unambiguous Structure Elucidation E->F

Caption: Logical workflow for combining multiple spectroscopic techniques for complete structural elucidation.

Conclusion: An Indispensable First Step

For the validation of 1-bromo-2-(decyloxy)-4-methylbenzene, FT-IR spectroscopy serves as a powerful and efficient analytical tool. It provides immediate, high-confidence confirmation of the key functional moieties that define the molecule's structure. While NMR and Mass Spectrometry are essential for determining the precise connectivity and molecular formula, FT-IR provides the foundational assurance that the intended chemical transformation has occurred successfully.[7][8] By following a self-validating protocol and understanding the causal links between molecular vibrations and spectral features, researchers can confidently use FT-IR as a cornerstone of their analytical workflow, ensuring the integrity and quality of their synthesized compounds.

References

  • The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]

  • IR Spectroscopy of Hydrocarbons. University of California, Davis. [Link]

  • FTIR Functional Group Database Table with Search. InstaNANO. [Link]

  • Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. ACS Publications. [Link]

  • Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. National Center for Biotechnology Information. [Link]

  • Methods for the Elucidation of the Structure of Organic Compounds. Massachusetts Institute of Technology. [Link]

  • Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? ResearchGate. [Link]

  • FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues. MDPI. [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]

  • 15.7 Spectroscopy of Aromatic Compounds. OpenStax. [Link]

  • Difference between Ether and Ester Bonding in FTIR Spectra. Rocky Mountain Labs. [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • 18.8: Spectroscopy of Ethers. Chemistry LibreTexts. [Link]

  • 15.7 Spectroscopy of Aromatic Compounds. OpenStax. [Link]

  • 18.8 Spectroscopy of Ethers. OpenStax. [Link]

  • 18.8 Spectroscopy of Ethers. OpenStax. [Link]

  • 18.8: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts. [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Benzene, 1-bromo-2-(decyloxy)-4-methyl-

Comprehensive Safety and Operational Guide: Handling Benzene, 1-bromo-2-(decyloxy)-4-methyl- As a Senior Application Scientist, I recognize that handling complex, functionalized building blocks requires more than a gener...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling Benzene, 1-bromo-2-(decyloxy)-4-methyl-

As a Senior Application Scientist, I recognize that handling complex, functionalized building blocks requires more than a generic safety sheet. Benzene, 1-bromo-2-(decyloxy)-4-methyl- (an aryl bromide with a long-chain decyl ether and a methyl group) is a highly specialized intermediate often utilized in advanced materials science, liquid crystal synthesis, and pharmaceutical cross-coupling reactions.

To handle this compound safely and effectively, laboratory personnel must understand the specific physical and toxicological properties dictated by its molecular structure. This guide provides a self-validating, step-by-step operational protocol grounded in mechanistic causality.

Mechanistic Hazard Assessment

The safety protocols for this chemical are driven by two distinct structural features: the halogenated aromatic core and the decyloxy aliphatic chain .

  • Extreme Lipophilicity and Dermal Penetration: The incorporation of a 10-carbon (decyloxy) chain drastically increases the partition coefficient (LogP) of the molecule. Highly lipophilic halogenated compounds can rapidly penetrate the lipid bilayer of the stratum corneum (skin) and accumulate in adipose tissue, carrying the toxic aryl bromide core directly into systemic circulation[1].

  • Systemic Hepatotoxicity: Once absorbed, halogenated aromatic compounds are bioprocessed via cytochrome P450-mediated oxidation in the liver. This metabolism generates reactive arene oxides that can deplete the body's intrinsic glutathione detoxification pathways, leading to oxidative cellular damage and hepatotoxicity[2].

  • Environmental Persistence: The combination of a stable halogenated ring and a hydrophobic tail makes this compound highly toxic to aquatic life. It resists rapid biodegradation and requires strict isolation from standard aqueous waste streams.

Personal Protective Equipment (PPE) Matrix

Because dermal absorption is the primary vector for systemic toxicity, standard laboratory PPE is insufficient. The following matrix outlines the required protective barriers and the chemical causality behind their selection.

Equipment TypeSpecificationCausal Justification
Primary Gloves Viton® (Fluoroelastomer), >0.3 mm thicknessHalogenated aromatics rapidly permeate and degrade standard nitrile and latex. Viton provides >24-hour breakthrough resistance against halogenated benzenes[3].
Secondary Gloves Disposable Nitrile (Inner layer)Worn underneath Viton gloves. Provides a secondary barrier and maintains baseline protection if the bulky outer Viton glove must be temporarily removed for high-dexterity tasks[3].
Eye Protection ANSI Z87.1 Chemical Splash GogglesPrevents severe ocular irritation and lipid-layer disruption in the eye from micro-droplets or vapors.
Body Protection Non-porous, flame-resistant lab coatPrevents the permeation of lipophilic liquids through standard woven cotton fabrics directly to the skin.
Respiratory Class II Biological Safety Cabinet or Fume HoodMust maintain a face velocity of >100 fpm to prevent the inhalation of volatile toxic halogenated vapors.

Operational Workflow & Handling Protocol

To ensure a self-validating safety system, every handling event must follow a strict procedural loop.

Step 1: Pre-Operation Verification Before retrieving the chemical from the solvent cabinet, verify that the fume hood monitor reads a face velocity of at least 100 feet per minute (fpm). Ensure that a dedicated "Halogenated Organic Waste" container is open and accessible inside the hood.

Step 2: PPE Donning (Double-Glove Technique) Inspect Viton gloves for micro-tears or degradation. Don the inner nitrile gloves first, ensuring they cover the cuffs of your lab coat, followed by the outer Viton gloves.

Step 3: Chemical Transfer & Execution Keep the chemical vessel closed until it is fully inside the active ventilation zone. If utilizing the aryl bromide in transition-metal cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations), utilize standard Schlenk line techniques or inert gas (Argon/Nitrogen) backfilling to prevent oxidative degradation of the catalyst[4].

Step 4: Decontamination & Doffing Do not wash contaminated glassware in the sink. Rinse all spatulas, syringes, and reaction vessels with a compatible organic solvent (e.g., acetone or hexanes) directly into the halogenated waste stream. Remove the outer Viton gloves and decontaminate them before storage. Dispose of the inner nitrile gloves as solid hazardous waste.

G Start 1. Pre-Operation Hood & Flow Check PPE 2. Don PPE (Nitrile Inner + Viton Outer) Start->PPE Hood 3. Fume Hood Operations (Aryl Bromide Handling) PPE->Hood Spill Spill Detected? Hood->Spill Clean Containment Use Vermiculite/Sand Spill->Clean Yes Decon 4. Decontamination (Organic Solvent Rinse) Spill->Decon No Waste 5. Halogenated Waste Incineration Clean->Waste Decon->Waste

Figure 1: Standard operating workflow and spill response logic for lipophilic aryl bromides.

Spill Response & Disposal Plan

In the event of a breach in protocol or an accidental spill, immediate and calculated action is required to prevent environmental contamination and personnel exposure.

Spill Containment Methodology:

  • Isolate: If a spill occurs outside the hood, immediately evacuate the immediate area and allow the room's HVAC system to clear ambient vapors.

  • Absorb: Don a NIOSH-approved respirator with organic vapor (OV) cartridges alongside your Viton gloves. Cover the spill with a non-combustible, lipophilic absorbent such as vermiculite, dry sand, or proprietary chemical binders.

    • Critical Causality:Do not use water. Because the decyloxy chain makes the compound highly hydrophobic, water will not dilute the chemical; it will simply act as a carrier, spreading the lipophilic toxin over a wider surface area.

  • Collect: Sweep the absorbed mixture using non-sparking tools into a heavy-duty, sealable polyethylene container.

Logistical Disposal Plan: All waste containing Benzene, 1-bromo-2-(decyloxy)-4-methyl- must be strictly isolated from aqueous and non-halogenated organic waste. Label the container as "Hazardous Waste: Halogenated Aromatic / Aryl Bromide". The waste must be routed to a licensed chemical disposal facility for high-temperature incineration. The facility must be equipped with acid-gas scrubbers to safely neutralize the highly corrosive hydrogen bromide (HBr) gas that is generated during the combustion of brominated organics[5].

References

  • "Halogen" (Section: Polyhalogenated compounds & biological interactions), Wikipedia, [Link]

  • "Diagnostic and exposure criteria for occupational diseases" (Section: Halogenated aromatic compounds), International Labour Organization,[Link]

  • "Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology" (Section: Glove Compatibility & PPE), ACS Chemical Health & Safety,[Link]

  • "1,2-DIBROMOETHANE" (Section: Combustion and HBr generation), Ataman Kimya,[Link]

  • "Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides..." The Journal of Organic Chemistry - ACS Publications,[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzene, 1-bromo-2-(decyloxy)-4-methyl-
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Benzene, 1-bromo-2-(decyloxy)-4-methyl-
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